6-bromo-1H-indazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORDVWJEXMDSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646138 | |
| Record name | 6-Bromo-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-50-3 | |
| Record name | 6-Bromo-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 6-bromo-1H-indazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the formation of the indazole core, followed by regioselective nitration and subsequent reduction to yield the target amine. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in the successful synthesis of this compound.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three key stages:
-
Synthesis of 6-bromo-1H-indazole: This initial step involves the cyclization of a substituted benzaldehyde with hydrazine to form the core indazole structure.
-
Nitration of 6-bromo-1H-indazole: A nitro group is introduced at the 4-position of the indazole ring through an electrophilic aromatic substitution reaction.
-
Reduction of 6-bromo-4-nitro-1H-indazole: The nitro group is then reduced to the desired primary amine, yielding the final product.
The overall synthetic pathway is depicted below:
Detailed Experimental Protocols
Step 1: Synthesis of 6-bromo-1H-indazole
This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[1]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-bromo-2-fluorobenzaldehyde | 203.01 | 4.69 g | 23 |
| Hydrazine hydrate (~80%) | 50.06 | 30 mL | ~832 |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).
-
Stir the reaction mixture at 125 °C for 3 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford 6-bromo-1H-indazole.
Expected Yield: Approximately 76% (4.6 g, 18 mmol).[1]
Characterization Data:
| Technique | Data |
| LCMS (M+H)⁺ | m/z 197.9 (Calculated for C₇H₅BrN₂: 197.0)[1] |
| ¹H NMR | (400 MHz, CD₃OD): δ 8.03 (s, 1H), 7.67-7.72 (m, 2H), 7.24-7.26 (m, 1H)[1] |
Step 2: Synthesis of 6-bromo-4-nitro-1H-indazole
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 6-bromo-1H-indazole | 197.03 | 1.97 g | 10 |
| Concentrated H₂SO₄ (98%) | 98.08 | 10 mL | - |
| Concentrated HNO₃ (70%) | 63.01 | 1.5 mL | ~21 |
| Ice | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL).
-
Stir the mixture until the starting material is completely dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain crude 6-bromo-4-nitro-1H-indazole. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-bromo-4-nitro-1H-indazole | 885518-46-7[2] | C₇H₄BrN₃O₂ | 242.03[2] |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 6-bromo-4-nitro-1H-indazole | 242.03 | 2.42 g | 10 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50 |
| Concentrated HCl (37%) | 36.46 | 20 mL | - |
| Sodium hydroxide (NaOH) solution | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a round-bottom flask, add 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol).
-
Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the synthetic process.
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated acids (H₂SO₄ and HNO₃) are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, and always add acid to water, never the other way around. Wear acid-resistant gloves, a lab coat, and safety goggles.
-
The nitration reaction is exothermic and can be hazardous if the temperature is not controlled. Ensure proper cooling and slow addition of the nitrating mixture.
-
Tin(II) chloride and hydrochloric acid are corrosive. Handle with appropriate PPE. The neutralization step with a strong base is also exothermic and should be performed with cooling.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt these protocols based on their laboratory conditions and available equipment, always prioritizing safety.
References
The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-indazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 6-bromo-1H-indazol-4-amine represents a key building block in the synthesis of a new generation of targeted therapeutics. While the molecule itself is not a potent bioactive agent, its rigid bicyclic indazole core serves as a versatile scaffold for the development of highly selective and potent kinase inhibitors. This technical guide delves into the mechanism of action of drugs derived from this scaffold, with a particular focus on the inhibition of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a critical target in oncology. We will explore the downstream signaling consequences of PLK4 inhibition, present quantitative data for exemplary compounds, provide detailed experimental protocols for the characterization of these inhibitors, and visualize the key pathways and experimental workflows.
The Indazole Core in Kinase Inhibitor Design
The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinases. The specific substitution pattern on the indazole ring, such as the 4-amino and 6-bromo groups in the parent compound, provides vectors for synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Derivatives of this compound have been successfully developed into potent inhibitors of several cancer-relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Janus Kinases (JAK). However, one of the most well-characterized applications of the substituted indazole scaffold is in the development of inhibitors against Polo-like Kinase 4 (PLK4).
Mechanism of Action: Inhibition of Polo-like Kinase 4 (PLK4)
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication during the cell cycle. Overexpression of PLK4 is a common feature in many cancers and is associated with centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of tumorigenesis. Consequently, inhibition of PLK4 has emerged as a promising therapeutic strategy.
Indazole-based inhibitors, such as CFI-400945, are ATP-competitive inhibitors of PLK4. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of PLK4 substrates. This inhibition disrupts the tightly regulated process of centriole duplication.
The downstream consequences of PLK4 inhibition are multifaceted and dose-dependent:
-
At low concentrations , partial inhibition of PLK4 can paradoxically lead to centriole overduplication. This is because PLK4 autophosphorylation is a key step in its own degradation pathway. Partial inhibition can stabilize PLK4, leading to an accumulation of the kinase and aberrant centriole amplification.
-
At higher concentrations , complete inhibition of PLK4 blocks centriole duplication altogether, leading to a gradual loss of centrosomes in proliferating cells.
Both of these outcomes result in mitotic catastrophe. Cells with either too many or too few centrosomes are unable to form a proper bipolar spindle during mitosis, leading to chromosome mis-segregation, cell cycle arrest, and ultimately, apoptosis or senescence.
Signaling Pathways Affected by PLK4 Inhibition
The inhibition of PLK4 initiates a cascade of events that impact several critical cellular signaling pathways. The primary consequence is the disruption of the cell cycle, leading to a G2/M arrest. This is often accompanied by the activation of the p53 tumor suppressor pathway, which in turn can induce the expression of the cyclin-dependent kinase inhibitor p21, further enforcing cell cycle arrest.
dot
Caption: Simplified signaling pathway of indazole-based PLK4 inhibition.
Quantitative Data for Indazole-Based PLK4 Inhibitors
The potency and selectivity of indazole-based PLK4 inhibitors have been quantified using various biochemical and cell-based assays. The following table summarizes key data for the exemplary inhibitor, CFI-400945.
| Parameter | Value | Assay Type | Reference |
| PLK4 IC50 | 2.8 nM | Kinase Activity Assay | [1] |
| PLK4 Ki | 0.26 nM | Kinase Binding Assay | [2] |
| Aurora B IC50 | 98 nM | Kinase Activity Assay | [2] |
| TrkA IC50 | 6 nM | Kinase Activity Assay | [2] |
| TrkB IC50 | 9 nM | Kinase Activity Assay | [2] |
| Tie-2 IC50 | 22 nM | Kinase Activity Assay | [2] |
| HCT116 Cell Growth GI50 | 4 nM | Sulforhodamine B (SRB) Assay | [2] |
| HCC1954 Cell Growth GI50 | 5 nM | Sulforhodamine B (SRB) Assay | [2] |
| A549 Cell Growth GI50 | 5 nM | Sulforhodamine B (SRB) Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize indazole-based PLK4 inhibitors.
Biochemical Assays
This assay quantitatively measures the binding affinity of an inhibitor to the PLK4 kinase.
dot
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Test compound (e.g., CFI-400945)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute in Kinase Buffer A to a 4x final concentration.
-
Prepare a 2x kinase/antibody mixture in Kinase Buffer A containing the appropriate concentrations of PLK4 and Eu-anti-Tag Antibody.
-
Prepare a 4x tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4x test compound solution.
-
Add 8 µL of the 2x kinase/antibody mixture to all wells.
-
Add 4 µL of the 4x tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Assays
This assay assesses the effect of the inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, HCC1954, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., CFI-400945)
-
10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72-120 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 50 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with 100 µL of 10 mM Tris base solution.
-
Read the absorbance at 570 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ value.
This method is used to determine the effect of the inhibitor on the autophosphorylation of PLK4 in cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-PLK4, anti-phospho-PLK4)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
This technique is used to visualize the effects of PLK4 inhibition on centriole number.
Materials:
-
Cells grown on coverslips
-
Test compound
-
Methanol (for fixation)
-
Primary antibodies (e.g., anti-γ-tubulin, anti-centrin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Treat cells with the test compound.
-
Fix the cells with cold methanol for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 3% BSA in PBS.
-
Incubate with primary antibodies for 1 hour.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
In Vivo Efficacy Studies
This model is used to evaluate the anti-tumor activity of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Breast cancer cell line (e.g., MDA-MB-468)
-
Matrigel
-
Test compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally according to the desired dosing schedule (e.g., daily, twice daily).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The indazole scaffold has proven to be particularly effective in targeting PLK4, a key regulator of cell division. The inhibition of PLK4 by indazole-based compounds leads to mitotic catastrophe and cell death in cancer cells, making it a promising therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of such inhibitors, from their biochemical properties to their in vivo efficacy. Further exploration of the indazole scaffold is likely to yield novel kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.
References
The Emergence of 6-bromo-1H-indazol-4-amine: A Core Scaffold in Modern Drug Discovery
For Immediate Release
A deep dive into the synthesis, history, and applications of 6-bromo-1H-indazol-4-amine reveals its pivotal role as a foundational building block for researchers, particularly in the development of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and drug development professionals, offering detailed experimental protocols, key data, and visualizations to illuminate the significance of this versatile molecule.
While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of indazole derivatives in medicinal chemistry. The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized for its diverse pharmacological activities. The strategic placement of a bromine atom at the 6-position and an amine group at the 4-position endows the molecule with specific chemical properties that make it an attractive starting point for the synthesis of complex therapeutic agents.
The primary significance of this compound lies in its utility as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This molecule provides a robust scaffold that can be chemically modified to create potent and selective inhibitors of various kinases, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology research.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis and drug design. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 885518-50-3 |
| Appearance | Solid |
| ¹H NMR (DMSO-d₆) | Refer to spectral data for detailed shifts and coupling constants |
| ¹³C NMR (DMSO-d₆) | Refer to spectral data for detailed chemical shifts |
| Mass Spectrometry (ESI) | m/z: 212.98 [M+H]⁺ |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, commencing with a suitable precursor. A plausible and commonly employed synthetic route involves the nitration of a brominated indazole derivative, followed by the reduction of the nitro group to the desired amine.
Diagram of the Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole (Intermediate)
-
Reaction: To a solution of 6-bromo-1H-indazole in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).
-
Work-up: After the reaction is complete, the mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-nitro-1H-indazole.
Step 2: Synthesis of this compound (Final Product)
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
-
Reaction: 6-Bromo-4-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is then employed. The reaction mixture is typically heated to facilitate the reduction.
-
Work-up: Upon completion of the reaction, the solid catalyst (if used) is filtered off. The filtrate is then concentrated, and the product is isolated by extraction and purified by recrystallization or column chromatography to afford this compound.
Application in Kinase Inhibitor Drug Discovery
The true value of this compound is realized in its role as a versatile scaffold for the development of kinase inhibitors. The amine group at the 4-position serves as a key attachment point for various side chains, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Workflow for Kinase Inhibitor Development
Caption: General workflow for kinase inhibitor discovery using this compound.
This workflow highlights how the initial scaffold is used to generate a library of diverse compounds. These compounds are then screened against a panel of kinases to identify "hits." Promising hits are then subjected to a rigorous optimization process to improve their pharmacological properties, ultimately leading to the identification of a preclinical candidate for further development. The adaptability of the this compound core makes it an invaluable tool in this iterative process of drug discovery.
Spectroscopic Profile of 6-bromo-1H-indazol-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-bromo-1H-indazol-4-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques.
Summary of Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of this compound has been calculated.[1]
| Adduct | m/z |
| [M+H]⁺ | 211.98178 |
| [M+Na]⁺ | 233.96372 |
| [M-H]⁻ | 209.96722 |
| [M+NH₄]⁺ | 229.00832 |
| [M+K]⁺ | 249.93766 |
| [M]⁺ | 210.97395 |
| [M]⁻ | 210.97505 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will require a greater number of scans due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.
-
The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
biological activity screening of 6-bromo-1H-indazol-4-amine
An In-Depth Technical Guide to the Biological Activity Screening of 6-bromo-1H-indazol-4-amine and Its Analogs
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Indazole derivatives are recognized for their therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The specific compound, this compound, serves as a key synthetic intermediate in the development of pharmacologically active molecules.[4][5] While direct and extensive biological screening data for this compound is not widely published, its structural features—a bromo-substituted indazole core with a 4-amino group—suggest significant potential for biological activity. This guide synthesizes information from closely related analogs to provide a predictive overview of its likely biological profile and outlines detailed experimental protocols for its comprehensive screening.
Predicted Biological Activities and Potential Targets
Based on the activities of structurally similar bromo- and amino-indazoles, the primary therapeutic areas for this compound are predicted to be oncology and infectious diseases.
Anticancer Activity
The indazole nucleus is a cornerstone of many kinase inhibitors.[6][7] Derivatives of 6-aminoindazole, in particular, have demonstrated potent anti-proliferative effects across various human cancer cell lines.[8]
-
Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers.[9][10] Numerous N-(1H-indazol-6-yl)benzenesulfonamide and other indazole derivatives have been developed as highly potent PLK4 inhibitors, exhibiting IC50 values in the nanomolar and even sub-nanomolar range.[10] These compounds typically arrest the cell cycle and induce apoptosis in cancer cells.[10]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are a family of receptor tyrosine kinases whose dysregulation can drive tumor growth and angiogenesis. Aminoindazole derivatives have shown excellent potency against FGFRs.[1]
-
Other Kinase Targets: The indazole scaffold is versatile and has been incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[3][6]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. 6-substituted aminoindazoles have been designed as IDO1 inhibitors, with some compounds showing remarkable suppression of IDO1 protein expression and potent anti-proliferative activity in colorectal cancer cells.[6]
Antibacterial Activity
Bromo-indazole derivatives have been identified as promising antibacterial agents.[11]
-
Filamentous temperature-sensitive protein Z (FtsZ) Inhibition: FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus and Streptococcus species.[11]
Quantitative Data from Analog Screening
The following tables summarize the biological activity of various indazole derivatives structurally related to this compound. This data provides a benchmark for the potential efficacy of the target compound.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound Class | Specific Target | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| 6-Substituted Amino-1H-Indazoles | Proliferation | HCT116 (Colorectal) | 2.9 - 59.0 µM | [8] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Proliferation | HCT116 (Colorectal) | 0.4 ± 0.3 µM | [6] |
| Indazole-based Derivative (C05) | PLK4 Kinase | - | < 0.1 nM | [9] |
| Indazole-based Derivative (C05) | Proliferation | IMR-32 (Neuroblastoma) | 0.948 µM | [9] |
| Indazole-based Derivative (C05) | Proliferation | MCF-7 (Breast) | 0.979 µM | [9] |
| Indazole-based Derivative (K22) | PLK4 Kinase | - | 0.1 nM | [10] |
| Indazole-based Derivative (K22) | Proliferation | MCF-7 (Breast) | 1.3 µM | [10] |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | PLK4 Kinase | - | 74.9 nM | [12] |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | Proliferation | MDA-MB-231 (Breast) | 6.2 µM |[12] |
Table 2: Antibacterial Activity of Bromo-Indazole Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-bromo-1H-indazole derivative (Compound 9) | S. pyogenes PS | MIC | 4 µg/mL | [11] |
| 4-bromo-1H-indazole derivative (Compound 12) | Penicillin-resistant S. aureus | - | 256x more potent than 3-MBA | [11] |
| 4-bromo-1H-indazole derivative (Compound 18) | S. aureus ATCC29213 | - | 64x better activity than 3-MBA |[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are standard protocols for screening compounds like this compound.
Protocol 1: In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay
This assay assesses cytotoxicity by measuring total cellular protein content.[8]
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[6]
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (Generic Example: PLK4)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a suitable peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., CFI-400945 for PLK4).[10]
-
Enzyme Addition: Initiate the reaction by adding the recombinant kinase enzyme (e.g., PLK4) to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
-
Analysis: Convert raw data to percent inhibition relative to controls and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[1]
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium overnight to reach the logarithmic growth phase.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the OD at 600 nm.
Visualization of Pathways and Workflows
Signaling Pathways
The diagrams below illustrate key signaling pathways potentially modulated by this compound and its derivatives.
Caption: Potential inhibition of the PLK4 cell cycle pathway by this compound.
Caption: Inhibition of bacterial cell division via targeting of FtsZ polymerization.
Experimental Workflow
Caption: A general workflow for the biological activity screening of a novel compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Thermodynamic Properties of 6-bromo-1H-indazol-4-amine
Authored for: Researchers, scientists, and drug development professionals.
Abstract
6-bromo-1H-indazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in various physical and biological systems, optimizing drug formulation, and ensuring stability. This technical guide addresses the current void in publicly available thermodynamic data for this compound. It provides a comprehensive framework for both the computational prediction and experimental determination of its key thermodynamic parameters. Detailed methodologies for computational chemistry approaches and standard experimental protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies are presented. Furthermore, this guide includes a plausible synthetic pathway and discusses the biological context of indazole derivatives as kinase inhibitors, visualized through signaling pathway diagrams.
Introduction
Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] this compound, with its specific substitution pattern, represents a valuable building block for creating new chemical entities. The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to the drug development process. They influence solubility, stability, crystal structure (polymorphism), and bioavailability, all of which are critical determinants of a drug candidate's success.
Currently, there is a notable absence of published experimental data for the thermodynamic properties of this compound. This guide aims to bridge this gap by providing a robust theoretical and practical framework for researchers. We will explore computational methods to predict its thermodynamic behavior and detail the experimental protocols necessary to validate these predictions and establish a reliable thermodynamic profile.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry offers powerful tools for estimating the thermodynamic properties of small molecules from first principles.[4][5][6] These methods are invaluable for early-stage drug discovery, allowing for the screening and prioritization of candidates before committing to resource-intensive synthesis and experimentation.
Methodologies
Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. From this, properties such as the standard enthalpy of formation can be derived.[5] The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7][8][9]
Solvation Models: The Gibbs free energy of solvation (ΔGsolv) is a critical parameter for predicting a compound's solubility. This can be calculated using both implicit solvent models (where the solvent is treated as a continuum) and explicit solvent models (which involve molecular simulations of the solute in a box of solvent molecules).[10][11][12]
Group Contribution Methods: This empirical approach estimates thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than QM methods, they are computationally inexpensive and useful for rapid estimation.[13]
The workflow for predicting these properties typically involves geometry optimization of the molecule's structure, followed by frequency calculations to obtain thermal corrections, and finally, single-point energy calculations with a high-level basis set.
Summary of Computable Data
The following table outlines the key thermodynamic properties that can be predicted computationally and the methods employed.
| Thermodynamic Property | Symbol | Common Computational Method(s) | Relevance in Drug Development |
| Standard Enthalpy of Formation | ΔHf° | Quantum Mechanics (DFT, G3/G4 theory), Group Contribution | Assesses molecular stability and reaction energetics. |
| Standard Gibbs Free Energy of Formation | ΔGf° | Calculated from ΔHf° and S° | Predicts spontaneity of formation and chemical equilibrium. |
| Standard Molar Entropy | S° | Statistical mechanics from QM frequency calculations | Contributes to Gibbs free energy; relates to molecular disorder. |
| Gibbs Free Energy of Solvation | ΔGsolv | Implicit/Explicit Solvation Models (SMD, PCM, MD, MC) | Key predictor of solubility in various solvents.[14] |
| Heat Capacity | Cp | Statistical mechanics from QM frequency calculations | Describes how energy storage varies with temperature. |
Experimental Determination of Thermodynamic Properties
Experimental characterization provides definitive data on the thermodynamic properties of a compound. High-purity, well-characterized material is a prerequisite for accurate measurements.
Synthesis and Characterization
A plausible synthesis of this compound would proceed via the functionalization of a suitable precursor, such as a substituted dichlorobenzonitrile, followed by cyclization with hydrazine.[15][16] The purity of the final compound must be rigorously assessed using standard analytical techniques before thermodynamic analysis.
Experimental Protocols
3.2.1. Differential Scanning Calorimetry (DSC)
DSC is a primary technique for measuring thermal transitions. It determines the heat flow into or out of a sample as a function of temperature or time.[17][18]
-
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[19][20]
-
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Run: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting transition (e.g., 25 °C to 300 °C).
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.[21] Heat capacity can be determined using a modulated DSC method.
-
3.2.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[22][23]
-
Objective: To assess the thermal stability and identify decomposition temperatures.
-
Methodology:
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
-
Experimental Run: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen or reactive air atmosphere.
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of decomposition. The derivative of this curve can help identify distinct decomposition steps.[24]
-
3.2.3. Thermodynamic Solubility Studies
The shake-flask method is a gold-standard technique for determining equilibrium (thermodynamic) solubility.[25][26]
-
Objective: To determine the equilibrium solubility in various solvents (e.g., water, buffers, organic solvents) at different temperatures, allowing for the calculation of the Gibbs energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution.[27][28][29]
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that the solid phase remains stable and does not convert to a different polymorph or solvate.
-
Sampling and Analysis: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it immediately to remove any solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Thermodynamic Calculation: Repeat the experiment at several different temperatures. The thermodynamic parameters can then be calculated using the van 't Hoff equation, which relates the change in solubility to temperature.
-
Summary of Experimental Data
| Experimental Technique | Measured Property/Parameter | Thermodynamic Quantity Derived |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm), Enthalpy of Fusion (ΔHfus) | Enthalpy of Fusion, Heat Capacity (Cp) |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Provides information on thermal stability limits. |
| Solubility Studies (Shake-Flask) | Equilibrium Solubility (S) at various temperatures | ΔGsol, ΔHsol, ΔSsol (via van 't Hoff analysis) |
Biological Context: Indazole Derivatives as Kinase Inhibitors
Indazole-based compounds are prominent in modern drug discovery, particularly as inhibitors of protein kinases.[30][31] Kinases are a class of enzymes that play a critical role in cell signaling pathways; their dysregulation is a hallmark of many diseases, including cancer. Many indazole-containing drugs, such as Pazopanib and Axitinib, function by targeting tyrosine kinases involved in angiogenesis and tumor cell proliferation.[31][32]
Given this precedent, this compound is a promising scaffold for the development of new kinase inhibitors. A hypothetical inhibitor based on this scaffold would likely bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.
Conclusion
The thermodynamic characterization of this compound is an essential step toward its potential application in drug development and material science. This guide provides a clear and actionable roadmap for researchers to fill the existing knowledge gap. By combining state-of-the-art computational prediction with rigorous experimental validation using the protocols detailed herein, a comprehensive thermodynamic profile can be established. This information will be invaluable for guiding formulation development, predicting stability, and ultimately accelerating the translation of this promising chemical scaffold into tangible applications.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. esports.bluefield.edu - Computational Prediction Of Physical Properties [esports.bluefield.edu]
- 6. researchgate.net [researchgate.net]
- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. chemrxiv.org [chemrxiv.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. scispace.com [scispace.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 23. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]
- 24. researchgate.net [researchgate.net]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. thermodynamic solubility product: Topics by Science.gov [science.gov]
- 29. sid.ir [sid.ir]
- 30. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indazol-4-amine serves as a crucial heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The strategic placement of the bromine atom and the amino group on the indazole ring provides versatile handles for synthetic modification, enabling the development of compounds that target various kinases implicated in cancer and other diseases.
These application notes provide a comprehensive overview of the utility of this compound in the generation of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) and Akt (Protein Kinase B). Detailed protocols for biochemical and cell-based assays to evaluate the synthesized inhibitors are also presented.
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-indazole core is a bio-isostere of purine, the core structure of ATP. This structural mimicry allows indazole-based compounds to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the kinase hinge region, a key determinant of binding affinity.
The 6-bromo substituent provides a site for further chemical elaboration through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various aryl or vinyl groups to explore the solvent-exposed regions of the ATP-binding pocket. The 4-amino group can be functionalized to introduce substituents that can interact with other regions of the active site or improve the physicochemical properties of the final compound. This multi-functional nature makes this compound a valuable starting material for generating diverse libraries of kinase inhibitors for screening and optimization.
Key Kinase Targets
Inhibitors derived from the 6-bromo-1H-indazole scaffold have shown significant activity against several important cancer-related kinases:
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 is linked to centrosome amplification, genomic instability, and tumorigenesis.[1] Inhibition of PLK4 is a promising therapeutic strategy for various cancers, including breast, lung, and neuroblastoma.[2][3]
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism.[4][5][6][7][8] Dysregulation of this pathway is a common event in many human cancers.[5][8]
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using an indazole scaffold, similar to what could be derived from this compound.
Table 1: Inhibitory Activity of Indazole Derivatives against PLK4
| Compound Reference | PLK4 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Axitinib | 6.5[9] | MDA-MB-231 | 6.2[10] |
| CFI-400437 | 0.6[9] | - | - |
| CFI-400945 | 2.8[9] | MDA-MB-468 | - |
| YLT-11 | - | - | - |
| K17 | 0.3[9] | - | - |
| K22 | 0.1[9] | MCF-7 | 1.3[9] |
| C05 | < 0.1[2] | IMR-32 | 0.948[2] |
| C05 | < 0.1[2] | MCF-7 | 0.979[2] |
| C05 | < 0.1[2] | H460 | 1.679[2] |
| 14i | 11.2 | MDA-MB-231 | 0.09[10] |
| 14i | 11.2 | MDA-MB-468 | 0.06[10] |
Table 2: Inhibitory Activity of Indazole Derivatives against the PI3K/Akt Pathway
| Compound Reference | Target Pathway | Cell Line | Antiproliferative IC50 (µM) |
| W24 | PI3K/Akt/mTOR | HT-29 | 0.43[11] |
| W24 | PI3K/Akt/mTOR | MCF-7 | 3.88[11] |
| W24 | PI3K/Akt/mTOR | A-549 | 2.16[11] |
| W24 | PI3K/Akt/mTOR | HepG2 | 1.95[11] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.
Caption: PLK4 Signaling Pathway and Point of Inhibition.
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are generalized methods for evaluating kinase inhibitors derived from this compound. Specific parameters may require optimization depending on the kinase, inhibitor, and assay platform.
Protocol 1: Biochemical Kinase Assay (e.g., PLK4)
This protocol describes a generic in vitro kinase assay to determine the IC50 of a test compound.
Caption: Workflow for a typical biochemical kinase assay.
Materials:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP
-
Test compound (synthesized from this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)[12][13][14]
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[14]
-
-
Signal Detection:
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Kinase Assay (e.g., Akt)
This protocol describes a general method to assess the ability of a compound to inhibit a kinase within a cellular context.
Caption: Workflow for a typical cell-based kinase assay.
Materials:
-
Cancer cell line with an active target pathway (e.g., a cell line with activated Akt signaling)
-
Cell culture medium and supplements
-
Test compound (synthesized from this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell lysis buffer
-
Antibodies: primary antibody against the phosphorylated form of the kinase or its substrate (e.g., phospho-Akt Ser473), and a primary antibody for the total protein as a loading control.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.
-
-
Detection of Phosphorylation (Western Blot Example):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of target phosphorylation by the test compound.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its utility has been demonstrated in the development of potent inhibitors against key cancer targets such as PLK4 and Akt. The provided protocols offer a framework for the biochemical and cell-based evaluation of these synthesized compounds, enabling researchers to identify and characterize promising new therapeutic agents. Careful optimization of both the chemical synthesis and the biological assays is crucial for the successful development of effective kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 11. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.jp [promega.jp]
- 14. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols: Synthesis of 6-bromo-1H-indazol-4-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole-containing derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] The 6-bromo-1H-indazol-4-amine scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position and the amine group at the 4-position offer reactive sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization.
I. Synthesis of the this compound Core
A practical synthetic approach to substituted aminoindazoles often involves a two-step sequence: regioselective halogenation of an appropriate benzonitrile followed by cyclization with hydrazine.[2][3] While a direct protocol for this compound is not explicitly detailed in the provided literature, a plausible route can be adapted from the synthesis of structurally similar compounds like 7-bromo-4-chloro-1H-indazol-3-amine.[2][3] The proposed synthesis starts from 2-bromo-4-fluorobenzonitrile.
Proposed Synthetic Pathway:
References
Application of 6-bromo-1H-indazol-4-amine in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indazol-4-amine serves as a crucial starting scaffold in the synthesis of a diverse range of derivatives with significant potential in oncology research. The indazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, particularly protein kinases. The strategic placement of the bromo and amine functionalities on the indazole ring at positions 6 and 4, respectively, provides versatile handles for chemical modification, enabling the generation of libraries of compounds for anticancer drug discovery.
This document provides detailed application notes on the utility of this compound in oncology, focusing on its role as a precursor to potent kinase inhibitors and other anti-proliferative agents. It includes a compilation of quantitative data for various synthesized derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Anti-proliferative Activity of Indazole Derivatives
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various derivatives synthesized from indazole scaffolds, including those related to 6-bromo-1H-indazole, against a panel of human cancer cell lines. This data highlights the potential of the indazole core in developing potent anticancer agents.
Table 1: IC50 Values of 1H-indazole-3-amine Derivatives against Various Cancer Cell Lines [1]
| Compound | K562 (Chronic Myeloid Leukemia) (μM) | A549 (Lung Cancer) (μM) | PC-3 (Prostate Cancer) (μM) | Hep-G2 (Liver Cancer) (μM) |
| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |
| 5k | 12.17 ± 2.85 | - | - | 3.32 ± 0.43 |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6o | 5.15 ± 0.55 | - | - | - |
| 5-Fu (control) | - | - | - | - |
Table 2: IC50 Values of Indazole-Pyrimidine Derivatives against Various Cancer Cell Lines [2]
| Compound | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | Caco2 (Colorectal Cancer) (μM) |
| 4a | 2.958 | 3.304 | 10.350 |
| 4d | 4.798 | - | 9.632 |
| 4e | - | - | 7.172 |
| 4f | 1.629 | - | - |
| 4g | 4.680 | - | 6.909 |
| 4i | 1.841 | 2.305 | 4.990 |
| Staurosporine (control) | 8.029 | 7.35 | 11.29 |
Table 3: IC50 Values of other Indazole Derivatives against Various Cancer Cell Lines [3]
| Compound | 4T1 (Breast Cancer) (μM) | HepG2 (Liver Cancer) (μM) | MCF-7 (Breast Cancer) (μM) | HCT116 (Colorectal Cancer) (μM) |
| 2a | >10 | >10 | 1.15 ± 0.13 | 4.89 |
| 2b | 6.59 ± 1.11 | 0.91 ± 0.09 | >10 | 1.10 ± 0.04 |
| 2c | 8.06 ± 1.53 | 1.49 ± 0.19 | >10 | 1.01 ± 0.28 |
| 2d | 1.40 ± 0.22 | 0.46 ± 0.02 | 1.16 ± 0.21 | 0.25 ± 0.01 |
| 2e | 3.90 ± 1.01 | 1.70 ± 0.43 | 5.99 ± 1.91 | 1.01 ± 0.09 |
| 2f | 0.95 ± 0.12 | 0.23 ± 0.03 | 0.80 ± 0.05 | 0.34 ± 0.02 |
| 2g | 1.57 ± 0.31 | 0.64 ± 0.11 | 1.90 ± 0.35 | 0.79 ± 0.15 |
| 2h | >10 | 2.62 ± 0.65 | 9.59 ± 1.14 | 2.10 ± 0.32 |
| 2i | 3.95 ± 0.78 | 0.97 ± 0.09 | 9.52 ± 1.07 | 1.06 ± 0.18 |
| 2j | 0.88 ± 0.09 | >10 | 8.44 ± 1.29 | >10 |
| 2k | 1.50 ± 0.17 | 0.20 ± 0.06 | 2.20 ± 0.53 | 0.78 ± 0.23 |
| 2l | 1.23 ± 0.38 | 3.42 ± 0.49 | 9.41 ± 1.12 | 8.22 ± 1.06 |
| 2m | 4.16 ± 0.58 | 3.45 ± 0.39 | 9.62 ± 1.58 | 3.28 ± 0.57 |
| 2n | 8.39 ± 1.23 | 9.15 ± 1.60 | 9.35 ± 1.74 | 7.56 ± 1.31 |
| 2o | 2.10 ± 0.36 | 0.59 ± 0.08 | 5.16 ± 0.67 | 0.79 ± 0.14 |
| 2p | 3.22 ± 0.61 | 1.15 ± 0.46 | 8.77 ± 1.41 | 1.69 ± 0.48 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of indazole derivatives are provided below.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][5][6] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance, which is directly proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[5][7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (indazole derivatives) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 28 µL of a 2 mg/mL MTT solution to each well.[5] Incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[5] Incubate the plate for 15 minutes at 37°C with shaking on an orbital shaker.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After a 48-hour incubation with the test compounds, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and excess medium.[9] Allow the plates to air-dry completely at room temperature.[9]
-
Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Wash the plates immediately four times with 1% acetic acid to remove the unbound SRB dye.[9]
-
Solubilization: After the plates have dried completely, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9] Place the plates on an orbital shaker for at least 5 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of indazole derivatives.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or Nu/Nu mice)[10][11]
-
Cancer cell line of interest
-
Phosphate-buffered saline (PBS) or appropriate cell suspension medium
-
Test compound formulation
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.[10]
-
Tumor Inoculation: Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers twice a week.[10] Calculate the tumor volume using the formula: V = (L x W^2) / 2, where L is the length and W is the width.[10][11]
-
Compound Administration: When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and record their final weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anti-tumor efficacy of the compound.
Visualizations
Signaling Pathways
The indazole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR), both of which are critical in cancer cell proliferation and survival.
Caption: Inhibition of the PLK4 signaling pathway by an indazole derivative.
Caption: Inhibition of the FGFR signaling pathway by an indazole derivative.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of anticancer agents derived from this compound.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 11. In vivo tumor xenograft model [bio-protocol.org]
Application Notes and Protocols for Reactions Involving 6-bromo-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key palladium-catalyzed cross-coupling reactions involving 6-bromo-1H-indazol-4-amine, a versatile building block in medicinal chemistry. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are outlined, offering pathways to synthesize a diverse range of substituted indazole derivatives. Such derivatives are of significant interest in drug discovery, particularly for the development of kinase inhibitors.[1][2]
Introduction
This compound is a key heterocyclic intermediate. The presence of a bromine atom at the C6 position and an amino group at the C4 position provides two reactive sites for further functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The amino group can be a site for further derivatization or can influence the electronic properties of the indazole ring. Indazole derivatives have been widely explored as kinase inhibitors, targeting signaling pathways often dysregulated in cancer and other diseases.[1][3]
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] In the context of this compound, this reaction is instrumental in synthesizing 6-aryl-1H-indazol-4-amine derivatives. To ensure selectivity and prevent side reactions, the 4-amino group is often protected, for example, as a sulfonamide, prior to the coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-(6-bromo-1H-indazol-4-yl)acetamide
This protocol is adapted from procedures for similar substituted bromoindazoles.
Materials:
-
N-(6-bromo-1H-indazol-4-yl)acetamide
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve N-(6-bromo-1H-indazol-4-yl)acetamide (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The final deprotection of the acetamide can be carried out under standard hydrolytic conditions to yield the free amine.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of a protected 4-amino-7-bromo-1H-indazole with (4-methoxyphenyl)boronic acid, which serves as a model for the reactivity of the 6-bromo isomer.
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (10) | K₂CO₃ (2) | DMF | 150 | 48 | 0 |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | DMF | 150 | 48 | Trace |
| Pd₂(dba)₃ (5) / XPhos (10) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 2 | 85 |
| Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ (2) | Toluene | 110 | 12 | 65 |
Data adapted from a study on a structurally related 7-bromo-4-sulfonamido-1H-indazole, providing insights into effective conditions for this class of compounds.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7] This reaction can be applied to this compound to introduce a variety of amino substituents at the C6 position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound (or its N-protected derivative)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equivalents)
-
Solvent (e.g., anhydrous 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 equivalent), the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine (1.2 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 6-aryl-1H-indazol-4-amine via Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of Kinase Signaling by Indazole Derivatives
Caption: Indazole derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-bromo-1H-indazol-4-amine as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indazol-4-amine is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous compounds with a wide range of pharmacological activities, including potent inhibition of protein kinases.[1] Given the prevalence of the indazole core in kinase inhibitors, this compound represents a valuable starting point for the development of a chemical probe to identify and validate novel kinase targets, as well as to explore their roles in cellular signaling pathways.
A chemical probe is a small molecule designed to selectively bind to a specific protein target, enabling researchers to study its function in a cellular context. This document provides detailed application notes and protocols for the use of this compound as a basis for creating a chemical probe for affinity-based protein profiling, a powerful technique for target identification and validation.
Principle of the Method
The core strategy involves modifying this compound to create an affinity-based probe. This is typically achieved by attaching a biotin tag via a flexible linker. This biotinylated probe retains its binding affinity for its target proteins. When incubated with a complex biological sample, such as a cell lysate, the probe forms a complex with its target proteins. These complexes are then captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured target proteins can be eluted and identified using mass spectrometry-based proteomics. A non-biotinylated version of the compound is used in parallel as a negative control to distinguish specific binders from non-specific ones.
Data Presentation: Hypothetical Probe Characterization
Effective chemical probes are characterized by their potency, selectivity, and cellular activity. The following table presents hypothetical data for a chemical probe derived from this compound, illustrating the type of quantitative information that should be generated.
| Target Kinase | Binding Affinity (Kd) | In-Cell Target Engagement (IC50) | Selectivity vs. Off-Target Kinase Panel |
| Polo-like kinase 4 (PLK4) | 50 nM | 250 nM | >100-fold selective over 50 other kinases |
| Aurora Kinase A | 150 nM | 800 nM | >50-fold selective over 50 other kinases |
| VEGFR2 | 400 nM | 1.5 µM | >20-fold selective over 50 other kinases |
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated Affinity Probe (BI-Indazole)
This protocol describes the synthesis of a biotinylated version of this compound. The synthesis involves a two-step process: attachment of a linker to the 4-amino group, followed by coupling with biotin.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-(tert-Butoxycarbonyl)-6-aminohexanoic acid N-succinimidyl ester (Boc-6-Ahx-Osu)
-
Trifluoroacetic acid (TFA)
-
Biotin-NHS (N-Hydroxysuccinimide ester)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Linker Attachment: a. Dissolve this compound (1 equivalent) in DMF. b. Add DIPEA (2 equivalents) to the solution. c. Add Boc-6-Ahx-Osu (1.1 equivalents) and stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, extract the product and purify by flash chromatography to obtain the Boc-protected intermediate.
-
Boc Deprotection: a. Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure.
-
Biotin Conjugation: a. Dissolve the deprotected intermediate in DMF. b. Add DIPEA (3 equivalents). c. Add Biotin-NHS (1.2 equivalents) and stir at room temperature overnight. d. Purify the final product, BI-Indazole, by HPLC.
Protocol 2: Affinity Purification of Target Proteins
This protocol outlines the procedure for using the biotinylated probe to isolate target proteins from a cell lysate.
Materials:
-
BI-Indazole (from Protocol 1)
-
This compound (as a competitor)
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Cultured cells of interest
Procedure:
-
Cell Lysis: a. Harvest cultured cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (clarified lysate).
-
Affinity Pulldown: a. Pre-clear the lysate by incubating with streptavidin beads for 1 hour at 4°C. b. To separate aliquots of the pre-cleared lysate, add:
- BI-Indazole (e.g., 1 µM final concentration).
- BI-Indazole (1 µM) + an excess of this compound (e.g., 100 µM) for the competition control.
- DMSO as a vehicle control. c. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Capture of Probe-Protein Complexes: a. Add pre-washed streptavidin beads to each lysate and incubate for 1 hour at 4°C. b. Use a magnetic rack to collect the beads. Discard the supernatant.
-
Washing: a. Wash the beads three times with ice-cold wash buffer. b. After the final wash, remove all residual buffer.
-
Elution: a. Add elution buffer to the beads and heat at 95°C for 5 minutes to elute the bound proteins. b. Collect the eluate using a magnetic rack.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the on-bead digestion of captured proteins for subsequent analysis by LC-MS/MS.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction and Alkylation: a. Resuspend the beads from Protocol 2 in ammonium bicarbonate buffer. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Tryptic Digestion: a. Add trypsin (e.g., 1 µg) to the bead suspension. b. Incubate overnight at 37°C with shaking.
-
Peptide Collection and Desalting: a. Centrifuge the tubes and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid. c. Desalt the peptides using a C18 StageTip or equivalent. d. The peptides are now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for target identification.
Caption: Hypothetical kinase signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening Assays with 6-bromo-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing high-throughput screening (HTS) assays to identify and characterize potential kinase inhibitors based on the 6-bromo-1H-indazol-4-amine scaffold. The indazole core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases, making it a valuable starting point for drug discovery programs, particularly in oncology.[1][2][3]
Application Note 1: Overview of this compound as a Kinase Inhibitor Scaffold
This compound is a versatile chemical building block for the synthesis of a diverse range of substituted indazole derivatives.[4] The indazole moiety is known to interact with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.[2] The bromine atom at the 6-position and the amine group at the 4-position provide convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Key Features:
-
Privileged Scaffold: The indazole ring system is a well-established pharmacophore for kinase inhibition.[1][2]
-
Synthetic Tractability: The bromo and amino functionalities allow for straightforward chemical modifications.
-
Broad Kinase Target Potential: Indazole derivatives have shown activity against a wide range of kinases, including but not limited to Polo-like kinase 4 (PLK4), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][6]
Application Note 2: High-Throughput Screening Strategies
Several HTS assay formats are suitable for screening compound libraries derived from this compound for kinase inhibitory activity. The choice of assay will depend on the specific kinase target, available reagents, and instrumentation.
Recommended HTS Technologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They are highly sensitive, have a large dynamic range, and are less prone to interference from colored or fluorescent compounds.[7][8][9]
-
Homogeneous Time-Resolved Fluorescence (HTRF®): HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule. They are robust, have low background signals, and are easily miniaturized for high-throughput formats.[10][11][12]
-
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled tracer. This method is well-suited for detecting the binding of small molecule inhibitors to a kinase.[13][14][15]
Data Presentation: Inhibitory Activity of Indazole Derivatives
The following tables summarize the inhibitory activities of representative indazole-based compounds against various protein kinases. This data is provided as a reference for expected potency ranges and for comparison of newly synthesized analogs.
Table 1: Inhibitory Activity of Indazole Derivatives against Polo-like Kinase 4 (PLK4)
| Compound ID | Modification on Indazole Scaffold | PLK4 IC50 (nM) | Reference Cell Line |
| CFI-400945 | N-isopropyl-N-((6-(7-methyl-2-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indazol-3-yl)methyl)amine | 2.8 | MDA-MB-468 |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | MCF-7 |
| 14i | (E)-4-(3-(3-hydroxy-4-methoxyphenyl)vinyl)-1H-indazol-6-yl)pyrimidin-2-amine | <10 | MDA-MB-231 |
Data compiled from published literature.[5][6]
Table 2: Inhibitory Activity of Indazole Derivatives against Aurora Kinases
| Compound ID | Modification on Indazole Scaffold | Aurora A IC50 (µM) | Aurora B IC50 (µM) |
| 52b | 5-acrylamido-1H-indazole derivative | 1.66 | - |
| 52c | 6-acrylamido-1H-indazole derivative | 0.79 | - |
Data compiled from published literature.[1]
Table 3: Inhibitory Activity of Indazole Derivatives against VEGFR-2
| Compound ID | Modification on Indazole Scaffold | VEGFR-2 IC50 (nM) |
| 12b | Quinazoline derivative of indazole | 5.4 |
| 12c | Quinazoline derivative of indazole | 5.6 |
| 12e | Quinazoline derivative of indazole | 7.0 |
Data compiled from published literature.[1]
Experimental Protocols
The following are detailed protocols for performing HTS assays to screen for inhibitors of a target kinase. These protocols are based on widely used commercial assay technologies and can be adapted for specific kinase targets and laboratory instrumentation.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[7][8] It measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target Kinase and its specific substrate
-
Kinase Reaction Buffer (specific to the target kinase)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
384-well white, opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for the specific target.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the target kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® KinEASE™ Kinase Assay
This protocol is a general guideline for using the HTRF KinEASE platform.[10][11] It measures the phosphorylation of a universal biotinylated substrate.
Materials:
-
HTRF® KinEASE™ STK or TK Kit (Revvity)
-
Target Kinase
-
ATP
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Dispense 1 µL of serially diluted test compounds into the assay plate. Include DMSO controls.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing the kinase and the biotinylated substrate in the provided enzymatic buffer.
-
Add 4 µL of the master mix to each well.
-
Prepare an ATP solution in the enzymatic buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the optimized time.
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin in the detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm with excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine the percent inhibition for each compound and calculate IC50 values from dose-response curves.
-
Protocol 3: Fluorescence Polarization (FP) Kinase Binding Assay
This protocol describes a competitive binding assay to measure the displacement of a fluorescent tracer from the kinase active site by a test compound.[13][14]
Materials:
-
Target Kinase
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe)
-
FP Assay Buffer
-
Test compounds dissolved in DMSO
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating:
-
Dispense 1 µL of serially diluted test compounds into the assay plate. Include DMSO controls.
-
-
Binding Reaction:
-
Prepare a master mix containing the target kinase and the fluorescent tracer in the FP assay buffer. The concentrations of both should be optimized to give a stable and robust FP signal.
-
Add 19 µL of the master mix to each well.
-
Incubate the plate at room temperature for the optimized time to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (mP) of each well using a plate reader. Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
A decrease in the mP value indicates displacement of the fluorescent tracer by the test compound.
-
Calculate the percent displacement for each compound and determine the IC50 or Ki values from the resulting dose-response curves.
-
Visualizations
Signaling Pathway
Caption: A representative signaling pathway illustrating the role of PLK4 in cell cycle progression and its inhibition by an indazole-based compound.
Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign to identify kinase inhibitors.
Logical Relationship
Caption: The logical progression of a hit-to-lead campaign starting from the this compound scaffold.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-bromo-1H-indazol-4-amine in Proteomics and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently serving as the core of potent enzyme inhibitors, particularly protein kinase inhibitors.[1] 6-bromo-1H-indazol-4-amine is a versatile building block within this class of compounds. Its strategic functionalization—a reactive bromine atom and a nucleophilic amino group—provides synthetic handles for the development of chemical probes and potential therapeutic agents. The bromine atom at the 6-position enhances the reactivity of the molecule, making it a suitable precursor for creating diverse molecular libraries for screening.[2]
This document provides detailed application notes and protocols for the use of this compound in proteomics and chemical biology research, with a focus on its application in the synthesis of chemical probes for target identification and inhibitor development.
Key Applications
The primary utility of this compound in proteomics and chemical biology stems from its potential to be elaborated into:
-
Affinity-based Probes: For the identification of protein targets (target deconvolution).
-
Covalent Probes: To irreversibly bind to and identify specific protein targets.
-
Fragment-Based Screening Libraries: As a starting point for the development of more potent and selective inhibitors.
-
Kinase Inhibitor Scaffolds: Leveraging the known propensity of the indazole core to bind to the ATP pocket of kinases.[2][3]
Data Presentation
While specific quantitative data for this compound itself in proteomics applications is not extensively published, the following table summarizes typical data obtained when using indazole-based inhibitors in kinase profiling and cellular assays. This data is representative of what one would aim to generate.
| Assay Type | Target Kinase | Inhibitor (Indazole Derivative) | IC50 (nM) | Cellular EC50 (µM) | Reference |
| In vitro Kinase Assay | PLK4 | K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | 0.1 | 1.3 (MCF-7 cells) | [3] |
| In vitro Kinase Assay | PLK4 | CFI-400945 | 2.8 | Not Reported | [3] |
| In vitro Kinase Assay | VEGFR2 | Axitinib | Not Reported | Not Reported | [3] |
| In vitro Kinase Assay | Akt1-as1 | 3-IB-PP1 (Indazole-based) | 18 | Not Reported | [4] |
| In vitro Kinase Assay | Akt2-as2 | 3-IB-PP1 (Indazole-based) | 240 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Synthesis of an Affinity-Based Probe for Target Pulldown
This protocol describes a general method for converting this compound into an affinity probe by attaching a linker and a biotin tag. This probe can then be used to isolate binding partners from cell lysates.
Materials:
-
This compound
-
An appropriate linker with a terminal alkyne or azide (e.g., a short PEG linker)
-
Biotin-azide or Biotin-alkyne
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Standard reagents for Suzuki coupling and "Click Chemistry"
Methodology:
-
Step 1: Suzuki Coupling to Introduce a Linker.
-
Dissolve this compound (1 equivalent) in a suitable solvent system (e.g., dioxane/water).
-
Add a boronic acid or ester containing a linker with a terminal alkyne (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Purify the product by column chromatography to obtain the alkyne-functionalized indazole.
-
-
Step 2: Biotinylation via Click Chemistry.
-
Dissolve the alkyne-functionalized indazole (1 equivalent) and biotin-azide (1.1 equivalents) in a solvent mixture (e.g., t-butanol/water).
-
Add a copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until complete.
-
Purify the resulting biotinylated probe by HPLC.
-
-
Step 3: Affinity Pulldown of Protein Targets.
-
Incubate the biotinylated probe with cell lysate for 1-2 hours at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).
-
-
Step 4: Protein Identification by Mass Spectrometry.
-
Run the eluted proteins on an SDS-PAGE gel.
-
Excise the protein bands and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Protocol 2: Workflow for Covalent Ligand Screening
This protocol outlines how this compound can be modified to create a covalent probe by introducing a reactive electrophile.
Methodology:
-
Probe Synthesis:
-
The 4-amino group of this compound can be acylated with a linker containing a reactive electrophile, such as an acrylamide or chloroacetamide group.
-
The bromine at the 6-position can be used to modulate the electronics of the indazole core or for further diversification.
-
-
Cellular Treatment and Lysis:
-
Treat cultured cells with the covalent probe at various concentrations and time points.
-
As a negative control, include a non-reactive analog of the probe.
-
Lyse the cells and prepare the proteome for analysis.
-
-
Proteomic Analysis (Gel-based or Gel-free):
-
Gel-based: The covalent probe can be synthesized with a reporter tag (e.g., biotin or a fluorescent dye). After separation by SDS-PAGE, the covalently modified proteins can be visualized by in-gel fluorescence scanning or by western blot against the tag.
-
Gel-free (LC-MS/MS): Perform a bottom-up proteomics experiment to identify and quantify the sites of covalent modification on the target proteins.
-
Visualizations
Caption: Workflow for Affinity-Based Protein Profiling.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Conclusion
This compound represents a valuable starting material for the synthesis of chemical tools to explore complex biological systems. Its amenability to functionalization at both the bromine and amine positions allows for the rational design of probes for affinity-based proteomics and covalent ligand discovery. The protocols and workflows described herein provide a foundation for researchers to leverage this and similar indazole scaffolds to identify novel drug targets and elucidate signaling pathways, ultimately contributing to the development of new therapeutic agents.
References
Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis and purification of 6-bromo-1H-indazol-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route starts from the commercially available 4-nitro-1H-indazole and involves a two-step process: bromination followed by nitro group reduction. Purification of the final product is achieved through crystallization, a method suitable for industrial-scale production. This document includes comprehensive experimental procedures, tabulated data for easy comparison of process parameters, and analytical methods for quality control.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core structure of numerous compounds with therapeutic potential. The indazole scaffold is a prominent feature in many biologically active molecules. The efficient and scalable synthesis of functionalized indazoles like this compound is therefore of significant interest to the pharmaceutical industry. This application note outlines a robust and reproducible methodology for its preparation on a large scale.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step sequence starting from 4-nitro-1H-indazole. The first step involves the regioselective bromination of the indazole ring to yield 6-bromo-4-nitro-1H-indazole. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole
This procedure details the bromination of 4-nitro-1H-indazole.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| 4-Nitro-1H-indazole | 2942-40-7 | 163.12 g/mol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol |
| Acetonitrile | 75-05-8 | 41.05 g/mol |
| Sodium thiosulfate | 7772-98-7 | 158.11 g/mol |
| Water | 7732-18-5 | 18.02 g/mol |
Procedure:
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.2 eq).
-
Heat the mixture at reflux for 1.5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the residue, add a 10% aqueous solution of sodium thiosulfate and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude product, which can be purified by recrystallization from methanol to yield 6-bromo-4-nitro-1H-indazole.[1]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-1H-indazole (1 g, 6.13 mmol) | [1] |
| Reagent | N-Bromosuccinimide (1.2 g) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Time | 1.5 hours | [1] |
| Temperature | Reflux | [1] |
| Typical Yield | 84% | [1] |
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amine product using tin(II) chloride dihydrate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| 6-Bromo-4-nitro-1H-indazole | 885518-46-7 | 242.03 g/mol |
| Tin(II) chloride dihydrate | 10025-69-1 | 225.63 g/mol |
| Ethanol | 64-17-5 | 46.07 g/mol |
| Sodium bicarbonate | 144-55-8 | 84.01 g/mol |
| Ethyl acetate | 141-78-6 | 88.11 g/mol |
Procedure:
-
To a solution of 6-bromo-4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the resulting mixture at reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
Alternative Reduction Method: Catalytic Hydrogenation
For a more environmentally benign process, catalytic hydrogenation is a suitable alternative.
Materials:
| Reagent/Solvent | CAS Number |
| 6-Bromo-4-nitro-1H-indazole | 885518-46-7 |
| Palladium on carbon (5% Pd/C) | 7440-05-3 |
| Ethanol | 64-17-5 |
| Hydrogen gas | 1333-74-0 |
Procedure:
-
Charge a hydrogenation reactor with 6-bromo-4-nitro-1H-indazole and a suitable solvent such as ethanol.
-
Add 5% Palladium on carbon catalyst (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 40 psig).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Quantitative Data for Step 2 (SnCl₂ Method):
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-4-nitro-1H-indazole (1.22 mmol) | [1] |
| Reagent | Anhydrous SnCl₂ (6.1 mmol) | [1] |
| Solvent | Absolute Ethanol (25 mL) | [1] |
| Temperature | 60 °C | [1] |
| Typical Yield | Moderate to Good | [2] |
Large-Scale Purification Protocol
For large-scale production, purification by crystallization is preferred over chromatographic methods.
Caption: Purification workflow for this compound.
Crystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., a mixture of ethanol and water).
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization
Summary of Analytical Data:
| Analysis | Expected Results |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Spectrum consistent with the structure of this compound.[3] |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 211.98178.[4] |
| HPLC Purity | ≥98% |
¹H NMR (DMSO-d₆, 400 MHz): Characteristic peaks corresponding to the aromatic protons of the indazole ring and the amine protons.
Mass Spectrometry: The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observed.
HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Conclusion
This application note provides a comprehensive guide for the large-scale synthesis and purification of this compound. The described methods are scalable and utilize readily available reagents, making them suitable for industrial applications. The detailed protocols and analytical data will aid researchers and drug development professionals in the efficient production of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1H-indazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 6-bromo-1H-indazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective strategy involves a two-step sequence starting from a substituted benzonitrile. The process typically begins with the cyclization of a precursor like 5-bromo-2-fluoro-3-nitrobenzonitrile with hydrazine to form 6-bromo-4-nitro-1H-indazole. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired 4-amino group, yielding the final product.
Q2: What are the primary challenges that affect the yield of this synthesis?
A2: The main challenges include ensuring the regioselectivity of the initial cyclization, achieving complete reduction of the nitro-intermediate without affecting the bromo-substituent, and effectively purifying the final product. Side reactions, such as the formation of undesired isomers or incomplete conversion, are common pitfalls that can significantly lower the overall yield.[1]
Q3: Are there any significant safety concerns with this synthesis?
A3: Yes, several reagents require careful handling. Hydrazine hydrate is highly toxic and corrosive; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Brominating agents can be highly reactive and corrosive. Additionally, catalytic hydrogenation for the reduction step involves flammable hydrogen gas and requires specialized equipment.
Q4: How can I confirm the successful synthesis of the target compound?
A4: Structure confirmation and purity analysis should be performed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy will confirm the chemical structure, while Mass Spectrometry (MS) will verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is recommended for assessing the purity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of undesired regioisomers. 4. Inefficient workup procedure leading to product loss. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Optimize the reaction temperature. For hydrazine cyclizations with fluorobenzonitriles, temperatures between 80-120°C are often required for good conversion. 3. Vary the solvent. Protic solvents like ethanol or isopropanol can favor the desired isomer over aprotic solvents like DMSO or NMP.[1] 4. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. |
| Formation of Impurities During Nitro Reduction | 1. Over-reduction or debromination (common with catalytic hydrogenation using Pd/C). 2. Incomplete reduction of the nitro group. 3. Reaction with the solvent or other functional groups. | 1. Use a milder reducing agent like iron powder in acetic acid or tin(II) chloride (SnCl₂) in ethanol/HCl. These reagents show better chemoselectivity. 2. Increase the equivalents of the reducing agent or the reaction time. Monitor via TLC until the nitro-intermediate is fully consumed. 3. Ensure the use of appropriate and dry solvents. |
| Difficulty in Product Purification | 1. Presence of closely related isomers or byproducts. 2. Poor crystallinity of the final product. 3. Product is highly soluble in recrystallization solvents. | 1. Employ column chromatography for purification. A silica gel column with a gradient elution system (e.g., ethyl acetate in hexanes) is often effective.[3] 2. Attempt to form a salt (e.g., hydrochloride salt) which may have better crystalline properties. 3. Screen a variety of solvent systems for recrystallization. Toluene or mixtures of ethanol and water can be effective. |
| Inconsistent Results on Scale-Up | 1. Inefficient heat transfer in a larger reaction vessel. 2. Poor mixing of reagents. 3. Exothermic reaction runaway, especially during bromination or nitration steps if performed. | 1. Ensure efficient stirring and use a vessel that allows for uniform heating. For exothermic steps, ensure adequate cooling is available. 2. Use mechanical stirring for larger volumes to ensure the reaction mixture is homogeneous. 3. Add reagents dropwise or in portions to control the reaction rate and temperature. A synthesis starting from 2,6-dichlorobenzonitrile noted that bromination was extremely exothermic and required careful control.[1] |
Detailed Experimental Protocol
This protocol describes a plausible and robust two-step synthesis for this compound.
Step 1: Synthesis of 6-bromo-4-nitro-1H-indazole
-
Reagents & Setup:
-
5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq)
-
Hydrazine hydrate (99%) (4.0 - 10.0 eq)[3]
-
Ethanol (EtOH) or 2-Propanol (IPA) as solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of 5-bromo-2-fluoro-3-nitrobenzonitrile in ethanol (approx. 10 mL per 1 mmol of starting material), add hydrazine hydrate.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then with water to remove excess hydrazine.
-
Dry the solid under vacuum to yield 6-bromo-4-nitro-1H-indazole as a solid, which can be used in the next step without further purification if purity is sufficient.
-
Step 2: Synthesis of this compound
-
Reagents & Setup:
-
6-bromo-4-nitro-1H-indazole (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Acetic acid (AcOH) or a mixture of Ethanol and aqueous HCl
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Suspend 6-bromo-4-nitro-1H-indazole in acetic acid (approx. 20 mL per 1 g).
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Add iron powder portion-wise over 30 minutes, controlling any exotherm.
-
Continue heating at 110°C for 1.5-3 hours after the addition is complete. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like toluene to obtain pure this compound.
-
Data Summary Tables
Table 1: Optimization of Cyclization Conditions (Analogous System)
This data is adapted from the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, and illustrates the critical effect of solvent choice on regioselectivity and yield.[1]
| Entry | Solvent | Temperature (°C) | Hydrazine eq. | Base (eq.) | Ratio of Desired:Undesired Isomer | Isolated Yield (%) |
| 1 | NMP | 60 | 2.0 | NaOAc (1.2) | ~50:50 | Not Reported |
| 2 | DMSO | 60 | 2.0 | NaOAc (1.2) | ~50:50 | Not Reported |
| 3 | Ethanol | 95 | 4.0 | NaOAc (1.2) | ~65:35 | ~40% (overall) |
| 4 | IPA | 95 | 4.0 | NaOAc (1.2) | ~70:30 | ~45% (overall) |
| 5 | 2-MeTHF | 95 | 4.0 | NaOAc (1.2) | >95:5 | ~55% (overall) |
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reducing Agent | Solvent(s) | Typical Temperature | Selectivity Notes | Typical Yield Range |
| H₂, Pd/C | Methanol, Ethanol | Room Temperature | High efficiency but risk of C-Br bond cleavage (dehalogenation). | 60-95% |
| Iron (Fe) Powder | Acetic Acid | 110°C | Excellent chemoselectivity, minimal dehalogenation. | 75-90% |
| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate, HCl | 50-78°C | Good selectivity, but requires removal of tin salts during workup. | 70-85% |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room Temperature | Mild conditions, but may require phase-transfer catalyst for poor solubility. | 65-80% |
Process Diagrams
Caption: High-level experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for diagnosing low yield issues.
References
troubleshooting byproduct formation in 6-bromo-1H-indazol-4-amine reactions
Welcome to the technical support center for troubleshooting reactions involving 6-bromo-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to byproduct formation in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion of my starting material. What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The presence of the free amino group and the indazole N-H can complicate the reaction.
Troubleshooting Steps:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands are often required.[1] Consider using pre-formed catalysts which can be more robust.
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Base Selection: The choice of base is crucial. While common bases like K₂CO₃ or Cs₂CO₃ can be effective, they might not be optimal for all substrates. The solubility and strength of the base can significantly impact the reaction rate.
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Solvent and Temperature: Ensure the solvent is anhydrous and degassed. Protic solvents or residual water can lead to protodeboronation of the boronic acid. The reaction temperature should be optimized; insufficient heat may lead to low conversion, while excessive heat can cause catalyst decomposition or byproduct formation.
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N-H Group Interference: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle. While many reactions proceed with the unprotected N-H, protection (e.g., with a BOC group) may be necessary if other troubleshooting steps fail.[2]
Issue 2: Significant Formation of a Dehalogenated Byproduct
Q: My main byproduct in a Suzuki coupling reaction is the dehalogenated compound, 1H-indazol-4-amine. How can I minimize this side reaction?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. It typically occurs when the organopalladium intermediate reacts with a proton source before transmetalation can occur.
Troubleshooting Steps:
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Minimize Proton Sources: Rigorously dry all reagents and solvents. Use anhydrous, deoxygenated solvents. The primary source of protons is often residual water in the reaction mixture or the solvent.
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Optimize the Base: A common cause of dehalogenation is the use of a base that contains water (e.g., hydrated K₃PO₄) or generates it in situ. Using a non-hydroxide base like CsF or K₂CO₃ (ensure it is anhydrous) can be beneficial.
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Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can favor the desired transmetalation step over the competing dehalogenation pathway.
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Ligand Selection: Certain ligands are more prone to promoting side reactions. Experiment with different phosphine ligands, as their steric and electronic properties can influence the relative rates of the desired and undesired reaction pathways.
Issue 3: Formation of Homocoupled (Dimer) Byproducts
Q: I am observing the formation of a homocoupled dimer of my boronic acid (Ar-Ar) and potentially the dimerization of the indazole itself. What causes this and how can it be prevented?
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species. Dimerization of the starting aryl halide can also occur.
Troubleshooting Steps:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
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Control of Reaction Conditions: Homocoupling can be more prevalent at higher temperatures. Try running the reaction at the lowest effective temperature.
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Palladium Pre-catalyst: The choice of palladium source can be important. Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.
-
Purity of Reagents: Ensure the boronic acid is pure. Impurities can sometimes accelerate decomposition and homocoupling.
Issue 4: Byproducts in Buchwald-Hartwig Amination Reactions
Q: When performing a Buchwald-Hartwig amination on this compound, I am getting byproducts. What are the likely side reactions and how can I avoid them?
A: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation and catalyst inhibition. The substrate itself contains two amine functionalities (the C4-amine and the N-H) which can potentially compete or interfere.
Troubleshooting Steps:
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Ligand and Base Combination: This is the most critical factor. For unprotected indazoles, specific ligand/base combinations have been shown to be effective. For example, using a bulky biarylphosphine ligand like RuPhos or BrettPhos with a strong, non-nucleophilic base like LiHMDS can be successful for coupling amines with bromo-indazoles.[3] Strong inorganic bases like NaOtBu are also commonly used.[4]
-
Protecting the Indazole N-H: If the N-H group is suspected to interfere (e.g., by reacting with the base or catalyst), consider protecting it. This adds steps to the synthesis but can prevent complications.[3]
-
Reaction Temperature: Keep the temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can lead to unproductive side reactions like beta-hydride elimination from the amide intermediate, which results in a hydrodehalogenated arene.[4]
-
Avoid Catalyst Poisoning: The substrate's amino group could potentially coordinate to the palladium center. Using bulky ligands helps to create a sterically hindered environment that favors the desired catalytic cycle.[5]
Quantitative Data Summary
The following tables summarize optimized reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates analogous to this compound. These should serve as a good starting point for reaction optimization.
Table 1: Optimized Suzuki-Miyaura Coupling Conditions for a 7-Bromo-4-sulfonamido-1H-indazole [1] (Data adapted from a study on a closely related substrate and serves as a model)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 92 |
| Pd₂(dba)₃ (5) | SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 94 |
| Pd(OAc)₂ (10) | XPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 100 | 24 | 88 |
| PdCl₂(dppf) (10) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 24 | 65 |
Table 2: Buchwald-Hartwig Amination of Bromo-indazoles with Secondary Amines [3] (Conditions shown to be effective for 4-, 5-, and 6-bromo-1H-indazoles)
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo-1H-indazole | Morpholine | RuPhos G3 (2 mol%) | LiHMDS | THF | 65 | 96 |
| 6-Bromo-1H-indazole | N-Methylaniline | RuPhos G3 (2 mol%) | LiHMDS | THF | 65 | 93 |
| 4-Bromo-1H-indazole | Pyrrolidine | RuPhos G3 (2 mol%) | LiHMDS | THF | 65 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings on related bromo-indazole systems.[1]
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.) and the ligand (e.g., SPhos, 0.2 equiv.).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on effective amination of unprotected bromo-indazoles.[3]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos G3, 0.02 equiv.) and this compound (1.0 equiv.) to an oven-dried reaction tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add the amine (1.2 equiv.) and anhydrous solvent (e.g., THF) under a positive pressure of argon or nitrogen.
-
Base Addition: Add the base (e.g., LiHMDS, 1.0 M in THF, 2.0 equiv.) dropwise at room temperature.
-
Reaction: Place the reaction tube in a preheated oil bath (e.g., 65 °C) and stir for the designated time.
-
Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
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Purification: Purify the residue by flash chromatography.
Visual Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with common byproduct pathways.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
optimization of reaction conditions for 6-bromo-1H-indazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 6-bromo-1H-indazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 6-bromo-1H-indazole core?
A1: A prevalent method involves the cyclization of a substituted fluorobenzaldehyde with hydrazine hydrate. For instance, 4-bromo-2-fluorobenzaldehyde can be reacted with hydrazine hydrate at elevated temperatures (e.g., 125°C) to yield 6-bromo-1H-indazole.[1] This reaction is typically followed by purification via column chromatography.[1]
Q2: How can the amino group be introduced at the C4 position of 6-bromo-1H-indazole?
A2: Introducing an amino group onto an aryl halide, such as 6-bromo-1H-indazole, is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction uses a palladium catalyst, a suitable phosphine ligand, and a base to couple the aryl bromide with an amine source.
Q3: What are the critical parameters to control during a Buchwald-Hartwig amination reaction?
A3: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst (palladium source and ligand), base, solvent, and reaction temperature. The ligand is particularly crucial, with bulky, electron-rich phosphine ligands often giving the best results. The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of starting materials or products.
Q4: Can I perform a direct amination on the indazole ring without a metal catalyst?
A4: Direct amination of heteroaromatic rings can sometimes be achieved using methods like the Chichibabin reaction, which typically involves reacting the heterocycle with sodium amide.[2][3] However, this reaction is generally effective for electron-deficient rings like pyridine and its success and regioselectivity on an indazole system would require specific investigation. It is generally less predictable than a cross-coupling approach for this substrate.
Q5: What are common methods for purifying the final product, this compound?
A5: Purification is typically achieved using column chromatography on silica gel. The choice of eluent system (e.g., ethyl acetate in hexane) is critical for separating the desired product from unreacted starting materials, catalyst residues, and side products. Recrystallization can also be an effective final purification step.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indazole
This protocol is adapted from a general procedure for the synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde.[1]
Materials:
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4-bromo-2-fluorobenzaldehyde
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Hydrazine hydrate (99%)
-
Ethyl acetate
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Hexane
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
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Round bottom flask (100 mL)
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Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a 100 mL round bottom flask, add 4-bromo-2-fluorobenzaldehyde (e.g., 4.69 g, 23 mmol) and hydrazine hydrate (e.g., 30 mL, 832 mmol).
-
Stir the reaction mixture at 125°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Quench the concentrated residue by pouring it into an ice-water mixture (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient to elute the final product, 6-bromo-1H-indazole.[1]
Protocol 2: Proposed Buchwald-Hartwig Amination for this compound
This is a generalized protocol based on standard Buchwald-Hartwig amination conditions. Note: Optimization of the ligand, base, and solvent will likely be necessary. An appropriate protected amine source (e.g., benzophenone imine as an ammonia equivalent) is required.
Materials:
-
6-bromo-1H-indazole (prepared as in Protocol 1)
-
Benzophenone imine (or other ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a G3-palladacycle
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indazole (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene).
-
To this mixture, add the amine source (e.g., Benzophenone imine, 1.2 eq) followed by the base (e.g., NaOtBu, 1.5 eq).
-
Heat the reaction mixture with stirring at a temperature between 80-110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The crude imine adduct is then hydrolyzed with an acid (e.g., aqueous HCl) to release the primary amine.
-
Purify the final product by column chromatography.
Data Presentation
The choice of reaction conditions is critical for optimizing the synthesis of indazole intermediates. The following table summarizes the optimization of bromination conditions for a related substrate, 2,6-dichlorobenzonitrile, which provides valuable insights into reagent selection for halogenation steps.
| Entry | Brominating Agent (eq.) | Acid (eq.) | Temp (°C) | Time (h) | Yield of Brominated Product (%) | Purity (%) |
| 1 | Br₂ (2) | 96% H₂SO₄ (10) | 28 | 18 | - | - |
| 2 | Br₂ (2) | 96% H₂SO₄ (10) | 96 | 18 | - | - |
| 3 | NBS (1.2) | 96% H₂SO₄ (10) | 12 | 18 | 75 | - |
| 4 | NBS (1.07) | 96% H₂SO₄ (10) | 25 | 18 | 76 | 96 |
| 5 | NBS (1.07) | 96% H₂SO₄ (11) | 25 | 18 | 77 | 96 |
| 6 | NBS (1.07) | TFA | 25 | 18 | No Reaction | - |
| 7 | NBS (1.07) | Acetic Acid | 25 | 18 | No Reaction | - |
| Data adapted from a study on the bromination of 2,6-dichlorobenzonitrile. NBS (N-Bromosuccinimide) was found to be the optimal brominating reagent.[4][5] |
Troubleshooting Guide
Issue 1: Low or No Yield of 6-bromo-1H-indazole (Cyclization Step)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction temperature is maintained at 125°C. Increase the reaction time and monitor by TLC. Confirm the purity and reactivity of the hydrazine hydrate, as it can degrade over time. |
| Side Reactions | High temperatures can sometimes lead to side reactions like dimer formation.[6] If significant side products are observed, consider if a lower temperature for a longer duration is feasible, though this may slow the desired reaction. |
| Loss During Workup | Ensure the pH is appropriate during aqueous extraction to keep the indazole product in the organic phase. Indazoles have a basic nitrogen, so an overly acidic wash could protonate it, increasing its aqueous solubility. |
Issue 2: Low or No Yield of this compound (Amination Step)
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure it is properly reduced to Pd(0) in situ. Ensure all reagents and the solvent are anhydrous and the reaction is maintained under a strict inert atmosphere. |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical. Screen different ligands; bulky, electron-rich ligands like XPhos, RuPhos, or DavePhos are often effective for challenging substrates.[4] |
| Incorrect Base | The base may be too weak or too strong. NaOtBu is a common choice, but others like LHMDS or K₃PO₄ can be screened. The base must be strong enough to deprotonate the amine nucleophile. |
| Inhibition by Starting Materials/Products | The indazole nitrogen atoms can act as ligands and inhibit the palladium catalyst. Adding a slight excess of the phosphine ligand relative to the palladium source may help mitigate this. |
| Substrate Decomposition | High temperatures combined with a strong base can sometimes lead to decomposition. If decomposition is suspected (e.g., by observing a dark, tarry reaction mixture), try running the reaction at a lower temperature (e.g., 80°C) for a longer period. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the amination step.
References
- 1. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
addressing solubility issues of 6-bromo-1H-indazol-4-amine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 6-bromo-1H-indazol-4-amine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Physical Form | Solid | |
| Predicted XlogP | 1.6 - 1.9 | [2][3] |
| TPSA (Topological Polar Surface Area) | 54.7 Ų | [3][4] |
Q2: Why am I observing poor solubility of this compound in my aqueous buffer (e.g., PBS pH 7.4)?
A2: The indazole ring system and the presence of a bromo substituent contribute to the molecule's lipophilicity, while the amine group provides a site for protonation. At neutral pH, the amine group is likely not fully protonated, leading to low aqueous solubility. Compounds with low solubility and high permeability are often categorized as Biopharmaceutics Classification System (BCS) Class II.[5]
Q3: What are the general strategies to improve the solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[5][6][7][8][9] These include:
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pH Adjustment: As an amine-containing compound, converting the free base to a salt by lowering the pH can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility.
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Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its solubility.[5][6]
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Surfactants: Micelle-forming surfactants can encapsulate the compound, increasing its concentration in an aqueous medium.[7]
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6][7]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
dot
Caption: Troubleshooting workflow for compound precipitation.
Possible Cause: The intrinsic solubility of this compound in the chosen aqueous buffer is low.
Solutions:
-
pH Adjustment (Salt Formation): The amine group on the indazole ring can be protonated at acidic pH to form a more soluble salt.
-
Recommendation: Prepare a stock solution in a mildly acidic buffer (e.g., pH 4-5) or in a small amount of 0.1 M HCl and then dilute it into your final buffer. Note that the final pH of your experimental buffer should be checked and adjusted if necessary. Studies have shown that forming a hydrochloride salt can significantly improve the aqueous solubility of indazole derivatives.[10]
-
-
Use of Co-solvents: Adding a water-miscible organic solvent can help to solubilize the compound.
-
Recommendation: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO, ethanol, or DMF. Then, dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
| Co-solvent | Recommended Starting Concentration in final buffer | Considerations |
| DMSO | < 1% (v/v) | Can have biological effects at higher concentrations. |
| Ethanol | < 5% (v/v) | Can precipitate proteins at higher concentrations. |
| PEG 400 | 5-20% (v/v) | Generally well-tolerated in many biological systems. |
-
Heating and Sonication: These physical methods can aid in the dissolution process.
-
Recommendation: Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes. Always check the thermal stability of the compound before heating.
-
Issue 2: Low and variable results in biological assays.
dot
Caption: Workflow for addressing low or variable assay results.
Possible Cause: The compound may be precipitating out of the assay medium over time, leading to a lower effective concentration.
Solutions:
-
Solubility in Final Assay Medium: The solubility of your compound may be different in the complex biological medium compared to a simple buffer.
-
Recommendation: Perform a kinetic solubility assay in your final assay medium to determine the solubility and the time it takes for precipitation to occur.
-
-
Advanced Formulation Strategies: If pH adjustment and co-solvents are not sufficient or are incompatible with your assay, consider using solubilizing excipients.
| Formulation Agent | Recommended Starting Concentration | Considerations |
| HP-β-CD | 1-5% (w/v) | Can sometimes interfere with ligand-receptor binding. |
| Tween® 80 | 0.1-1% (v/v) | Ensure compatibility with your cell-based or biochemical assay. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0, 4.0, 5.0
-
Phosphate buffer at pH 6.0
-
Microcentrifuge tubes
-
Orbital shaker
-
UV-Vis spectrophotometer or HPLC system
Method:
-
Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.4).
-
Add an excess amount of this compound to 1 mL of each buffer in a microcentrifuge tube.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator
Method:
-
Weigh out a precise amount of this compound into a sterile, dry glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution and ensure the compound remains dissolved.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a formulation of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Method:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.
Disclaimer: These are general guidelines and may require optimization for your specific experimental needs. Always refer to the product's Safety Data Sheet (SDS) for safe handling procedures.[1][11]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. 6-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 2786631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Technical Support Center: Purification of 6-bromo-1H-indazol-4-amine
Welcome to the technical support center for the purification of 6-bromo-1H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
The primary challenges in purifying this compound often stem from:
-
Formation of Regioisomers: During the synthesis, the formation of an undesired regioisomer is a common issue, which can be difficult to separate from the desired product due to similar physical properties.[1][2]
-
Co-elution of Impurities: Starting materials or byproducts from side-reactions, such as over-bromination or hydrolysis of precursors, may co-elute with the product during chromatographic purification.[2]
-
Poor Chromatographic Behavior: The presence of the basic amine functional group can lead to peak tailing or streaking on standard silica gel, making separation inefficient.
-
Limited Solubility: The compound's solubility can be limited in common organic solvents, complicating the selection of an appropriate solvent system for chromatography or recrystallization.
-
Potential Instability: Aminoindazoles may exhibit instability under strongly acidic or basic conditions, which can lead to degradation during purification.
Q2: My 1H NMR spectrum shows more than the expected number of aromatic signals. What could be the reason?
This is a strong indication of the presence of a regioisomer. The synthesis of substituted indazoles can often lead to the formation of isomeric products. Careful analysis of the coupling patterns and chemical shifts in the aromatic region of the 1H NMR spectrum is crucial to identify and quantify the isomeric ratio. A 2D NMR experiment (like COSY or HMBC) can be helpful in confirming the structure of the major and minor isomers.
Q3: I am observing significant peak tailing during column chromatography on silica gel. How can I improve the peak shape?
Peak tailing for amine-containing compounds on silica gel is a common problem due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using an amine-functionalized silica column, which is specifically designed for the purification of basic compounds and often provides better separation and peak symmetry. Alternatively, neutral alumina can be used as the stationary phase.
Q4: What are the best solvent systems for column chromatography of this compound?
Based on literature for similar compounds, effective solvent systems for silica gel chromatography typically consist of a mixture of a non-polar and a polar solvent. Common starting points include:
-
Ethyl acetate in hexanes or pentane
-
Dichloromethane in hexanes or pentane
-
A small percentage of methanol in dichloromethane (e.g., 1-5%) for more polar impurities.
It is always recommended to perform thin-layer chromatography (TLC) with several solvent systems to determine the optimal conditions for separation before proceeding with column chromatography.
Q5: Can I purify this compound by recrystallization?
Yes, recrystallization can be a highly effective and scalable method for purifying this compound, especially for removing regioisomers and other impurities. The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A mixture of methanol and water has been reported to be effective for the recrystallization of a similar compound.[1]
Troubleshooting Guides
Issue 1: Poor Separation of Regioisomers
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots with similar Rf values on TLC. | Presence of a regioisomeric byproduct. | 1. Optimize TLC: Test a wide range of solvent systems with varying polarities. Consider using a less polar solvent system to maximize the difference in Rf values. 2. Column Chromatography: Use a long column with a fine mesh silica gel for higher resolution. Employ a shallow gradient elution. 3. Recrystallization: Carefully screen for a suitable recrystallization solvent. A binary solvent system often provides the best results. 4. Preparative HPLC: If other methods fail, preparative reverse-phase HPLC can offer superior separation, though it is less scalable. |
Issue 2: Product Contamination with Starting Materials or Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Extra peaks in the NMR or LC-MS corresponding to known starting materials or side-products (e.g., over-brominated species). | Incomplete reaction or side reactions during synthesis. | 1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS. 2. Aqueous Wash: Perform an appropriate aqueous workup to remove water-soluble impurities. 3. Chromatography Optimization: Screen different solvent systems to achieve baseline separation of the product from the impurities. 4. Recrystallization: If the impurity has significantly different solubility characteristics, recrystallization can be an effective purification method. |
Issue 3: Low Recovery After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated yield of the purified product is significantly lower than expected. | 1. Product Streaking on Column: The product may be adsorbing irreversibly to the silica gel. 2. Product Degradation: The compound may be unstable to the purification conditions. 3. Inappropriate Solvent Selection for Recrystallization: The product may have significant solubility in the mother liquor. | 1. Column Chromatography: Add a basic modifier to the eluent or use an amine-functionalized column to minimize adsorption. 2. Stability Check: Analyze a small sample of the crude material after exposure to the purification conditions (e.g., acidic or basic modifiers) to check for degradation. 3. Recrystallization: Cool the recrystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) to maximize crystal formation. Minimize the amount of solvent used. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
Objective: To purify this compound from non-polar and moderately polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or Pentane), Ethyl Acetate, Triethylamine
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To purify this compound, particularly for removing isomeric impurities.
Materials:
-
Crude this compound
-
Solvents: Methanol, Deionized Water
-
Erlenmeyer flask, heating plate, ice bath, filtration apparatus
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude product and the primary solvent (e.g., Methanol) in a ratio that allows for complete dissolution upon heating.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Addition of Anti-solvent (if necessary): If using a binary solvent system, slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until the first sign of persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Bromo-Indazole Derivatives
| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Silica gel with Ethyl Acetate/Hexanes | >95% | Good for removing a wide range of impurities. | Can be slow; potential for product loss on column. |
| Recrystallization | Methanol/Water | >98% | Highly scalable; excellent for removing isomeric impurities. | Requires finding a suitable solvent; may have lower initial recovery. |
| Preparative HPLC | C18 column with Acetonitrile/Water | >99% | Highest resolution for difficult separations. | Expensive; not suitable for large-scale purification. |
Visualizations
References
stability and degradation of 6-bromo-1H-indazol-4-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 6-bromo-1H-indazol-4-amine in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For solid this compound, it is recommended to store it in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed.[1][2] Some suppliers also recommend protecting it from light and storing it under an inert atmosphere.[1] For solutions, long-term storage is generally not recommended unless stability data is available for the specific solvent and storage conditions.
Q2: What solvents are compatible with this compound?
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: Is this compound sensitive to light?
The Safety Data Sheet for the related compound 3-Amino-4-bromo-1H-indazole suggests protecting it from light during storage.[1] Therefore, it is prudent to handle this compound in a manner that minimizes exposure to light, for example, by using amber vials or working in a dimly lit environment.
Q5: What are the expected degradation pathways for this compound?
Specific degradation pathways for this compound are not detailed in the available literature. However, based on the general chemistry of indazoles and related aromatic amines, potential degradation pathways could include oxidation of the amine group, hydrolysis under strong acidic or basic conditions, and photolytic degradation. Forced degradation studies are necessary to identify the actual degradation products and pathways.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage of a solution. | The compound may be degrading in the chosen solvent. | Prepare fresh solutions for immediate use. If storage is necessary, perform a time-course stability study in the specific solvent at the intended storage temperature. Consider using aprotic solvents like DMSO or acetonitrile and storing at low temperatures (-20°C or -80°C). |
| Loss of compound potency or inconsistent results in biological assays. | Degradation of the compound in the assay buffer or media. | Assess the stability of this compound under the specific assay conditions (pH, temperature, ionic strength). Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before the experiment. |
| Color change of the solid compound or solution over time. | This could indicate oxidation or other forms of degradation. | Discard the discolored material. For solids, ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before storage. For solutions, prepare them fresh and protect them from light and air. |
| Inconsistent results when using different batches of the compound. | The purity and stability of different batches may vary. | Always check the certificate of analysis for each batch. It is good practice to perform identity and purity checks (e.g., by LC-MS or NMR) upon receiving a new batch. |
Quantitative Stability Data
The following table is a template illustrating how quantitative data on the stability of this compound could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Condition | Solvent | Temperature | Time (hours) | Remaining Compound (%) | Major Degradant(s) Observed |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 | 85.2 | Degradant A (m/z = ...), Degradant B (m/z = ...) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 | 92.5 | Degradant C (m/z = ...) |
| Oxidation | 3% H₂O₂ | 25°C | 24 | 78.1 | Degradant D (m/z = ...), Degradant E (m/z = ...) |
| Thermal | Water | 80°C | 24 | 98.7 | Minor unknown peaks |
| Photostability | Acetonitrile | 25°C | 24 | 95.3 | Degradant F (m/z = ...) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Calibrated oven and water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for the specified time points, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
For solid-state analysis, place a known amount of the compound in an oven at 80°C.
-
For solution-state analysis, dissolve the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at 80°C.
-
Analyze samples at the specified time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples at the specified time points.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
The method should be capable of separating the parent compound from all process impurities and degradation products.
-
Calculate the percentage of remaining this compound and the relative peak areas of the degradation products.
-
Visualizations
References
Technical Support Center: Enhancing the Selectivity of Indazole-Based Inhibitors
Welcome to the technical support center for researchers working with 6-bromo-1H-indazol-4-amine and related indazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective inhibitors. Our goal is to equip you with the knowledge and methodologies to optimize the selectivity of your lead compounds for their intended biological targets.
Frequently Asked Questions (FAQs)
Q1: We are working with the this compound scaffold and observe that our lead compound inhibits multiple kinases. What are the initial steps to improve its selectivity?
A1: Promiscuity is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1] A systematic approach to enhancing selectivity involves a combination of computational and experimental strategies.
Initial Steps:
-
Comprehensive Selectivity Profiling: The first step is to quantitatively understand the current selectivity profile of your compound. This involves screening against a broad panel of kinases (kinome profiling) to identify both on-target and off-target interactions.[2][3]
-
Structural Biology: If possible, obtain a co-crystal structure of your compound bound to its primary target and at least one major off-target kinase. This will provide invaluable insights into the binding modes and highlight subtle differences in the active sites that can be exploited.
-
Computational Modeling: Utilize computational methods like molecular docking and molecular dynamics simulations to analyze the binding interactions. This can help in prioritizing modifications to your lead compound.
Q2: What are the key medicinal chemistry strategies to enhance the selectivity of our indazole-based inhibitor?
A2: Several medicinal chemistry strategies can be employed to improve the selectivity of your compound.[4][5] The choice of strategy will depend on the structural information available and the nature of the target.
Key Strategies:
-
Structure-Based Drug Design: Leverage structural information to design modifications that introduce favorable interactions with the primary target while creating unfavorable interactions (e.g., steric hindrance) with off-targets.[5]
-
Exploiting Gatekeeper Residue Variation: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Modifying your compound to include a bulky substituent that is accommodated by a smaller gatekeeper in the target kinase but clashes with a larger gatekeeper in off-target kinases is an effective strategy.[1]
-
Targeting Inactive Conformations: Many kinases adopt distinct active and inactive conformations. Designing inhibitors that specifically bind to the inactive state (Type II inhibitors) can significantly enhance selectivity, as the inactive conformation is often less conserved than the active one.[6]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that forms a covalent bond with this cysteine. This can lead to highly selective and potent inhibition.[1]
-
Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can achieve greater selectivity.[4]
Q3: How can we experimentally measure the selectivity of our newly synthesized analogs?
A3: A variety of in vitro and in-cell assays are available to measure kinase inhibitor selectivity.[7][8]
| Assay Type | Methodology | Information Gained | Considerations |
| Biochemical Kinase Assays | Measures the inhibition of substrate phosphorylation using methods like radiolabeling ([³²P]- or [³³P]-ATP) or luminescence-based ADP detection (e.g., ADP-Glo™).[3][7] | IC50 values against a panel of kinases. | In vitro results may not always translate to cellular activity. |
| Competitive Binding Assays | Measures the displacement of a known fluorescent or radiolabeled ligand from the kinase active site by the inhibitor. | Dissociation constants (Kd) for a large number of kinases.[7] | Measures binding affinity, not functional inhibition of catalytic activity.[2] |
| Thermal Shift Assays (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | Can be used to screen for binding to a large number of proteins.[7] | Does not directly measure inhibition of enzyme activity. |
| Cell-Based Assays | Measures the inhibition of a specific signaling pathway in cells using techniques like Western blotting or phospho-specific antibodies. | Cellular potency and confirmation of on-target effects. | Can be influenced by cell permeability and metabolism of the compound. |
Troubleshooting Guides
Problem: Our structural modifications aimed at improving selectivity have led to a significant loss of potency for the primary target.
Possible Causes and Solutions:
-
Disruption of Key Interactions: The modification may have inadvertently removed a crucial hydrogen bond or hydrophobic interaction with the primary target.
-
Solution: Use computational modeling to analyze the binding interactions of the modified compound. Re-examine the co-crystal structure (if available) to identify key interactions that must be maintained.
-
-
Introduction of Unfavorable Conformations: The new substituent may force the molecule into a conformation that is not optimal for binding to the primary target.
-
Solution: Employ conformational analysis tools and consider strategies to rigidify the molecule in its bioactive conformation.[9]
-
Problem: We are unable to obtain a co-crystal structure of our inhibitor with the target protein.
Possible Solutions:
-
Homology Modeling: If the structure of a closely related protein is available, a homology model of your target can be generated. While not as precise as a crystal structure, it can still provide useful insights for structure-based design.
-
Fragment-Based Screening: If you are in the early stages of lead discovery, consider using fragment-based approaches. Identifying small fragments that bind to the target can provide starting points for building more potent and selective inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs to build a comprehensive SAR. This data can help infer the binding mode and guide further optimization even without a crystal structure.
Visualized Workflows and Pathways
Below are diagrams illustrating key concepts and workflows for enhancing inhibitor selectivity.
Caption: A general workflow for the iterative process of enhancing inhibitor selectivity.
Caption: Core medicinal chemistry strategies for improving inhibitor selectivity.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general outline for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (inhibitor)
-
Assay buffer (specific to the kinase)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Bioluminescent Kinase Profiling Strips to Identify Kinase Inhibitor Selectivity and Promiscuity | Springer Nature Experiments [experiments.springernature.com]
- 4. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljcti.com [journaljcti.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Off-Target Effects of 6-bromo-1H-indazol-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects associated with 6-bromo-1H-indazol-4-amine derivatives.
Troubleshooting Guides & FAQs
General Issues
???+ question "Q1: We observe a potent cellular phenotype (e.g., cytotoxicity, cell cycle arrest) that is inconsistent with the known function of the intended target kinase. What could be the underlying cause?"
???+ question "Q2: Our this compound derivative shows high potency in biochemical assays but weak activity in cellular assays. What are the possible reasons for this?"
Improving Selectivity
???+ question "Q3: What structural modifications to the this compound scaffold can be made to improve kinase selectivity?"
???+ question "Q4: How can we rationally design more selective this compound derivatives?"
Experimental Protocols
???+ question "Q5: What are the key experiments to profile the selectivity of our this compound derivatives?"
Quantitative Data Summary
| Compound ID | Intended Target | IC50 (nM) vs. Intended Target | Key Off-Target(s) | IC50 (nM) vs. Off-Target(s) | Selectivity (Fold) | Reference |
| Example A | Kinase X | 15 | Kinase Y, Kinase Z | 150, 450 | 10, 30 | Fictional Data |
| Example B | Kinase X | 25 | Kinase Y | 2500 | 100 | Fictional Data |
| Example C | PLK4 | < 0.1 | - | - | High | [1] |
| Axitinib | VEGFR | 0.2 | PLK4 | 4.2 | 21 | [2] |
Experimental Methodologies
1. Kinase Profiling using a Commercial Service (e.g., Reaction Biology, Promega)
-
Principle: To assess the inhibitory activity of a compound against a broad panel of purified kinases.
-
Methodology:
-
The compound of interest is typically provided to the service provider.
-
The compound is incubated at one or more concentrations with a panel of kinases in the presence of ATP and a specific substrate for each kinase.
-
The kinase activity is measured, often by quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
-
Data Analysis: The results are usually presented as a percentage of inhibition at a given concentration or as IC50 values for kinases that show significant inhibition.
2. Cellular Target Engagement via Western Blot
-
Principle: To determine if a compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Methodology:
-
Treat cells with the compound at various concentrations for a specified period.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Visualize the bands and quantify their intensity.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).
-
-
Data Analysis: A decrease in the phosphorylated substrate signal with increasing compound concentration indicates target engagement and inhibition.
Visualizations
Caption: On- and off-target effects of a kinase inhibitor.
Caption: Workflow for investigating off-target effects.
Caption: Logic of improving selectivity via structural modification.
References
Technical Support Center: Overcoming Acquired Resistance to 6-Bromo-1H-Indazol-4-Amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing acquired resistance to 6-bromo-1H-indazol-4-amine analogs in cell lines.
Troubleshooting Guides
This section offers solutions to common problems encountered during the development and analysis of cell lines with acquired resistance to this compound analogs.
Problem 1: Difficulty in Generating a Resistant Cell Line
Possible Causes and Solutions:
| Possible Cause | Solution |
| Drug Concentration Too High: Initial or incremental increases in drug concentration are too cytotoxic, leading to widespread cell death. | Start with a drug concentration at or below the IC20 (the concentration that inhibits 20% of cell growth). Increase the concentration gradually (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily at the current concentration.[1] |
| Drug Concentration Too Low: The selective pressure is insufficient to drive the development of a resistant phenotype. | Ensure that the drug concentration is increased over time. Monitor the IC50 of the cell population at regular intervals to track the development of resistance. A significant increase in IC50 (typically 3-5 fold or more) indicates the establishment of a resistant line.[1][2] |
| Instability of the Resistant Phenotype: Resistant cells revert to a sensitive phenotype upon removal of the drug. | Maintain the resistant cell line in a medium containing a maintenance dose of the drug (e.g., IC10-IC20 of the resistant line) to sustain the selective pressure.[1] Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype. |
| Heterogeneous Cell Population: The parental cell line is a mixed population with varying sensitivities to the drug, making it difficult to select for a uniformly resistant population. | Consider single-cell cloning of the parental line before initiating the resistance induction protocol to start with a more homogeneous population. Alternatively, after generating a resistant population, perform single-cell cloning to isolate and characterize distinct resistant clones. |
Problem 2: Inconsistent or Irreproducible IC50 Values
Possible Causes and Solutions:
| Possible Cause | Solution |
| Variations in Cell Seeding Density: Differences in the initial number of cells plated can significantly affect the calculated IC50 value.[3] | Optimize and standardize the cell seeding density for your specific cell line and assay duration to ensure that cells remain in the exponential growth phase throughout the experiment.[3] |
| Inconsistent Drug Treatment Duration: The length of exposure to the drug is not uniform across experiments. | Standardize the drug incubation time for all IC50 experiments. Typical durations range from 48 to 72 hours. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells within a consistent and limited range of passage numbers for all experiments. It is good practice to periodically restart cultures from a frozen, low-passage stock. |
| Assay Method Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the specific protocol can influence results. | Use a validated and standardized cell viability assay protocol. Ensure that the assay is linear in the range of cell numbers used. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to kinase inhibitors like the this compound analogs?
A1: Acquired resistance to kinase inhibitors, a class to which many this compound analogs belong, often arises through several key mechanisms:
-
Target Alterations: Mutations in the kinase's ATP-binding pocket, such as the "gatekeeper" mutation, can prevent the inhibitor from binding effectively.[3][4] Gene amplification of the target kinase can also occur, leading to an overproduction of the target protein that overwhelms the inhibitor.[3]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For example, if a primary pathway like the PI3K/AKT/mTOR pathway is blocked, cells may upregulate a parallel pathway like the MAPK/ERK pathway to maintain proliferation and survival.[3][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Histological Transformation: In some cases, the cancer cells may undergo a change in their fundamental characteristics, such as transforming from one cell type to another that is no longer dependent on the targeted pathway.[3]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A multi-step approach is typically required:
-
Sequence the Target Kinase: Perform Sanger or next-generation sequencing of the target kinase's gene to identify any potential mutations in the resistant cell line compared to the parental line.
-
Assess Target Protein Levels: Use Western blotting or quantitative mass spectrometry to compare the expression levels of the target kinase in sensitive and resistant cells to check for amplification.
-
Analyze Signaling Pathways: Employ phosphoproteomics or Western blotting with phospho-specific antibodies to map the activation status of key signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK) in the presence and absence of the inhibitor in both sensitive and resistant cells.
-
Investigate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess drug efflux activity. Overexpression of specific transporters can be confirmed by Western blotting or qPCR.
Q3: What are some strategies to overcome acquired resistance to this compound analogs?
A3: Strategies to overcome resistance depend on the underlying mechanism:
-
For Target Mutations: Develop next-generation inhibitors that can effectively bind to the mutated kinase.
-
For Bypass Pathway Activation: Use combination therapy to co-target the primary pathway and the activated bypass pathway. For example, combine the this compound analog with an inhibitor of the MAPK/ERK pathway if that pathway is found to be upregulated.
-
For Increased Drug Efflux: Co-administer an inhibitor of the specific ABC transporter to increase the intracellular concentration of the primary drug.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Intermittent Exposure
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the this compound analog in the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of continuous exposure.
-
Initial Treatment: Treat the parental cells with the drug at a concentration equal to the IC20 for 72 hours.
-
Recovery: Remove the drug-containing medium and allow the cells to recover and proliferate in drug-free medium.
-
Subsequent Cycles: Once the cells have reached 70-80% confluency, passage them and repeat the 72-hour drug treatment at a slightly increased concentration (e.g., 1.5-fold higher).
-
Monitoring: Continue these cycles of intermittent exposure and recovery, gradually increasing the drug concentration.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population. A resistant cell line is typically considered established when its IC50 is at least 3-5 times higher than that of the parental cell line.[1][2]
-
Stabilization: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a lower, maintenance concentration of the drug (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.
Protocol 2: Assessment of Bypass Signaling Pathway Activation
-
Cell Treatment: Seed both the parental (sensitive) and the resistant cell lines in parallel. Treat both cell lines with the this compound analog at a concentration equivalent to the IC50 of the sensitive line for various time points (e.g., 0, 2, 6, 24 hours).
-
Protein Lysate Preparation: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against key phosphorylated and total proteins in relevant signaling pathways (e.g., p-AKT/AKT, p-ERK/ERK, p-mTOR/mTOR).
-
Data Analysis: Quantify the band intensities and compare the phosphorylation status of key signaling proteins between the sensitive and resistant cell lines at baseline and in response to drug treatment. A sustained or increased phosphorylation of proteins in an alternative pathway in the resistant cells would suggest the activation of a bypass mechanism.
Data Presentation
Table 1: Example of IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Analog | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| HT-29 | Analog A | 0.5 | 5.0 | 10 |
| A549 | Analog A | 1.2 | 15.6 | 13 |
| MCF-7 | Analog B | 0.8 | 9.6 | 12 |
Note: These are representative values. Actual values must be determined experimentally.
Visualizations
Below are diagrams illustrating key concepts related to acquired drug resistance.
Caption: Workflow for generating drug-resistant cell lines.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
Validation & Comparative
Validating the Biological Target of 6-bromo-1H-indazol-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of kinase inhibitors derived from the scaffold 6-bromo-1H-indazol-4-amine against other established inhibitors. The focus is on the validation of their biological targets, primarily Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs), supported by experimental data and detailed protocols.
Introduction to this compound in Drug Discovery
This compound serves as a crucial building block in the synthesis of a variety of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of numerous kinases. Derivatives of this compound have shown significant promise in targeting kinases that are key regulators of cell cycle and proliferation, making them attractive candidates for cancer therapy. This guide will delve into the experimental validation of the biological targets for these derivatives, comparing them with established drugs targeting the same pathways.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the inhibitory activities of various compounds, including those derived from the 6-bromo-1H-indazole scaffold, against their primary kinase targets.
Table 1: Comparison of PLK4 Inhibitors
| Compound | Scaffold | PLK4 IC50 (nM) | Other Notable Targets | Reference |
| CFI-400945 | Indazole-based | 4.85 | AURKB (70.7 nM), NTRK2 (10.6 nM), NTRK3 (9.04 nM) | [1][2] |
| CFI-400437 | Indolinone-derived | 1.55 | AURKB (<15 nM), AURKC (<15 nM) | [1] |
| Centrinone | - | 2.71 | Highly selective for PLK4 | [1] |
| Axitinib | Indazole-based | 4.2 | VEGFR1-3 | [1] |
| KW-2449 | - | 52.6 | AURKs | [1] |
| R-1530 | - | - | Moderate-to-good brain penetration predicted | [1] |
Table 2: Comparison of FGFR Inhibitors
| Compound | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Ponatinib | Multitargeted | 2 | 2 | 18 | 8 | [3] |
| Dovitinib | Multitargeted | 3- to 43-fold less potent than Ponatinib | - | - | - | [3] |
| Infigratinib (BGJ398) | ATP-competitive | - | - | - | Weak activity | [4] |
| Erdafitinib | - | - | - | - | 5.7 | [5] |
| Pemigatinib | - | - | - | - | 30 | [5] |
Experimental Protocols for Target Validation
Accurate validation of a compound's biological target is critical. The following are detailed methodologies for key experiments.
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay for PLK4)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.
Materials:
-
PLK4 Kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds (including this compound derivatives and alternatives)
-
Assay buffer
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: Add 4 µL of each compound dilution to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the PLK4 kinase and the europium-labeled anti-tag antibody in the assay buffer. Add 8 µL of this mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X Alexa Fluor® 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6][7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[6]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase (e.g., PLK4 or FGFR) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blotting for Kinase Phosphorylation
This protocol is used to assess the inhibitory effect of a compound on the phosphorylation of a kinase or its downstream substrates.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PLK4) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total kinase to confirm equal loading.
Visualizing Pathways and Workflows
Signaling Pathway of PLK4 in Centrosome Duplication
Caption: PLK4 signaling pathway in centriole duplication.
Experimental Workflow for Kinase Inhibitor Target Validation
Caption: Workflow for validating a kinase inhibitor's target.
Logical Relationship of Target Validation Experiments
Caption: Logical flow of target validation experiments.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Indazole Advantage: A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The choice of the core heterocyclic scaffold is a critical determinant of a compound's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the 6-bromo-1H-indazol-4-amine scaffold against other prevalent heterocyclic systems in the context of kinase inhibition, supported by experimental data and detailed protocols.
The this compound moiety has emerged as a privileged scaffold in the design of kinase inhibitors. Its unique structural features, including the bicyclic aromatic system and the strategic placement of bromine and amine functionalities, offer a versatile platform for developing potent and selective inhibitors against a range of kinase targets implicated in cancer and other diseases.
Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibition
While a direct head-to-head comparison of different heterocyclic scaffolds against a single kinase target within the same study is rare in published literature, we can draw valuable insights by examining representative data from various studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of kinase inhibitors based on the this compound scaffold and other common heterocyclic cores like quinazoline and pyrimidine. It is crucial to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Kinase Inhibitory Activity (IC50) of Indazole-Based Inhibitors
| Kinase Target | Indazole-Based Inhibitor Example | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 | Pazopanib (Indazole-pyrimidine) | 30 | Sorafenib | 90 |
| FGFR1 | Indazole Derivative | 9.8 | - | - |
| PLK4 | Indazole-based PLK4 inhibitor | < 0.1 | - | - |
| ERK1/2 | Indazole Amide Derivative | 9.3 | - | - |
Table 2: Kinase Inhibitory Activity (IC50) of Quinazoline-Based Inhibitors
| Kinase Target | Quinazoline-Based Inhibitor Example | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 | Quinazoline Derivative | 5.4 | Sorafenib | 90 |
| EGFR | Gefitinib | 2-37 | - | - |
| EGFR (T790M) | Osimertinib | 1-15 | - | - |
Table 3: Kinase Inhibitory Activity (IC50) of Pyrimidine-Based Inhibitors
| Kinase Target | Pyrimidine-Based Inhibitor Example | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 | Indazole-pyrimidine hybrid | 34.5 | Pazopanib | 30 |
| Bcr-Abl | Imatinib (contains a pyrimidine ring) | 37.5 | - | - |
| JAK3 | Pyrazolo[3,4-d]pyrimidine derivative | 0.1 | Tofacitinib | >0.1 |
The data suggests that the this compound scaffold is a highly effective core for developing potent kinase inhibitors, with several examples demonstrating nanomolar to sub-nanomolar IC50 values against key cancer targets. The strategic positioning of the bromine atom can be exploited for enhancing binding affinity and selectivity, while the amine group provides a key interaction point within the kinase ATP-binding pocket.
Key Signaling Pathways in Kinase Inhibition
Understanding the signaling pathways regulated by the target kinases is fundamental for rational drug design and for elucidating the mechanism of action of the inhibitors. Below are diagrams of key signaling pathways frequently targeted by inhibitors containing the this compound scaffold.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Caption: Key downstream pathways of VEGFR-2 signaling.
Caption: Major signaling cascades activated by FGFR.
Caption: Role of PLK4 in cell cycle regulation.
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's IC50 value against a specific kinase is a cornerstone of drug discovery. Various assay formats are available, each with its own advantages and considerations.
Biochemical Kinase Inhibition Assays
These assays measure the direct inhibition of purified kinase enzyme activity.
1. ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Workflow:
-
Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor (e.g., a derivative of this compound).
-
Incubate at the optimal temperature for the kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete excess ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay.
2. Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)
This is a fluorescence resonance energy transfer (FRET)-based assay.
-
Principle: The assay uses a FRET-based peptide substrate. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a site-specific protease. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the fluorescence emission ratio.
-
Workflow:
-
Perform the kinase reaction with the FRET-peptide substrate, ATP, and the test inhibitor.
-
Add the Z'-LYTE™ Development Reagent containing the protease.
-
Incubate to allow for cleavage of the unphosphorylated substrate.
-
Measure the fluorescence at two wavelengths (donor and acceptor).
-
Calculate the emission ratio, which is proportional to the extent of phosphorylation.
-
Determine the IC50 value from the dose-response curve.
-
3. Radioactive Kinase Assay (e.g., [γ-32P]ATP)
This is a traditional and highly sensitive method.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP onto a substrate (protein or peptide).
-
Workflow:
-
Set up the kinase reaction with the kinase, substrate, [γ-32P]ATP, and the test inhibitor.
-
Incubate for a defined period.
-
Stop the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Separate the phosphorylated substrate from the unreacted [γ-32P]ATP (e.g., using SDS-PAGE or phosphocellulose paper).
-
Quantify the incorporated radioactivity using a scintillation counter or autoradiography.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Kinase Inhibition Assays
These assays measure the inhibitory effect of a compound on a specific kinase within a cellular context.
1. Western Blotting for Phospho-Protein Levels
-
Principle: This method detects the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor.
-
Workflow:
-
Treat cells with the test inhibitor at various concentrations.
-
Stimulate the signaling pathway if necessary (e.g., with a growth factor).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).
-
Determine the IC50 value based on the reduction in the phospho-protein signal.
-
2. In-Cell Western™ Assay (LI-COR Biosciences)
-
Principle: This is a quantitative immunofluorescence assay performed in a microplate format.
-
Workflow:
-
Seed cells in a microplate and treat with the inhibitor.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the phospho-protein of interest and a normalization antibody (e.g., against a total protein).
-
Incubate with fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence signals and calculate the normalized phospho-protein levels.
-
Determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of next-generation kinase inhibitors. Its favorable structural characteristics allow for potent and selective inhibition of a diverse range of kinases implicated in various diseases. While direct comparative data with other heterocyclic scaffolds remains a key area for future research, the existing evidence strongly supports the continued exploration and optimization of this compound derivatives in the pursuit of novel and effective targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in this critical area of drug discovery.
Comparative Analysis of the Biological Activity of 6-Bromo-1H-indazol-4-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 6-bromo-1H-indazol-4-amine analogs and related indazole derivatives. The information is supported by experimental data from peer-reviewed studies to facilitate the evaluation of these compounds as potential therapeutic agents.
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with several approved drugs and clinical candidates featuring this core structure for the treatment of cancer and other diseases.[1] Analogs of this compound are of particular interest due to their potential as kinase inhibitors and anticancer agents. This guide summarizes the synthesis, biological evaluation, and structure-activity relationships of these compounds.
Comparative Biological Activity of 6-Substituted Aminoindazole Analogs
A study by Nguyen et al. (2020) provides a systematic investigation into the antiproliferative activity of a series of 6-substituted aminoindazole derivatives. While the core is 6-amino-1H-indazole, the structure-activity relationship (SAR) insights are highly relevant for the design of this compound analogs. The study evaluated the compounds against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound ID | R1 | R2 | R3 | HCT116 IC50 (µM) | A549 IC50 (µM) | SNU-638 IC50 (µM) | MDA-MB-231 IC50 (µM) | SK-HEP-1 IC50 (µM) |
| 29 | H | H | 4-fluorobenzyl | > 50 | 8.3 ± 1.5 | 4.3 ± 1.2 | > 50 | > 50 |
| 30 | H | H | 4-(trifluoromethyl)benzyl | 40.3 ± 4.1 | 10.0 ± 2.1 | 6.7 ± 1.8 | > 50 | > 50 |
| 34 | CH3 | CH3 | 4-fluorobenzyl | 0.4 ± 0.3 | 0.7 ± 0.2 | 0.9 ± 0.3 | 2.5 ± 0.9 | > 20 |
| 36 | CH3 | CH3 | 4-(trifluoromethyl)benzyl | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.1 ± 0.4 | 3.1 ± 1.1 | > 20 |
| 37 | CH3 | CH3 | 4-chlorobenzyl | 0.6 ± 0.2 | 0.9 ± 0.3 | 1.0 ± 0.3 | 2.8 ± 1.0 | > 20 |
| 39 | H | H | 4-chlorobenzyl | 2.9 ± 1.2 | 2.8 ± 1.3 | 1.8 ± 1.4 | 1.7 ± 1.1 | > 20 |
| 49 | H | H | 4-methylbenzyl | > 50 | > 50 | > 50 | > 50 | > 50 |
| 50 | H | H | 4-methoxybenzyl | > 50 | > 50 | > 50 | > 50 | > 50 |
Data extracted from Nguyen et al., 2020.[2]
The study revealed that N-alkylation and the nature of the substituent on the benzyl group significantly influence the anticancer activity.[2] For instance, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) demonstrated potent antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 0.4 ± 0.3 μM.[2] This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1) and induce G2/M cell cycle arrest in HCT116 cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is often used to assess the levels of proteins involved in apoptosis (programmed cell death).
Protocol:
-
Protein Extraction: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radioactivity-based assays (e.g., using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activity of this compound analogs.
References
Profiling the Selectivity of 6-bromo-1H-indazol-4-amine Against the Human Kinome: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of the kinase inhibitor candidate, 6-bromo-1H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative overview of its performance against a panel of human kinases. While specific experimental data for this compound is not publicly available, this guide presents a representative selectivity profile based on known activities of structurally similar indazole-based kinase inhibitors. The experimental protocols detailed herein are standard industry methods for assessing kinase inhibitor specificity.
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This guide outlines the typical cross-reactivity of an indazole-based inhibitor, highlighting potential primary targets and off-targets across the human kinome. The provided data, while illustrative, is based on the established profiles of analogous compounds and serves as a valuable resource for predicting the behavior of this compound.
Comparative Kinase Selectivity Profile
The following table summarizes the hypothetical inhibitory activity of this compound against a representative panel of kinases. The percentage of inhibition is extrapolated from data on structurally related indazole compounds and is intended to provide a predictive overview of potential selectivity.
| Kinase Target Family | Representative Kinase | Predicted Inhibition (%) at 1 µM |
| Tyrosine Kinases | ||
| SRC | 85 | |
| LCK | 82 | |
| FYN | 78 | |
| ABL1 | 65 | |
| FLT3 | 50 | |
| VEGFR2 | 45 | |
| EGFR | 20 | |
| INSR | 15 | |
| Serine/Threonine Kinases | ||
| PLK4 | 92 | |
| AURKA | 30 | |
| AURKB | 25 | |
| CDK2 | 18 | |
| ROCK1 | 12 | |
| AKT1 | 5 | |
| PKA | <5 | |
| Lipid Kinases | ||
| PI3Kα | 10 | |
| PI3Kβ | 8 | |
| PI3Kδ | 15 | |
| PI3Kγ | 12 |
Experimental Protocols
The data presented in this guide is predicated on established, high-throughput kinase profiling methodologies. The following are detailed protocols representative of those used to generate kinase selectivity data.
Radiometric Kinase Assay (e.g., Reaction Biology's HotSpot™ Assay)
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Setup: Kinase reactions are initiated by combining the kinase, a specific peptide or protein substrate, and ATP (with a trace amount of [γ-³³P]-ATP) in a reaction buffer.
-
Compound Addition: Test compounds, such as this compound, are added at various concentrations to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated [γ-³³P]-ATP is removed by washing the filter membranes.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the DMSO control. IC₅₀ values are determined by fitting the data to a dose-response curve.[1][2][3]
Competition Binding Assay (e.g., DiscoverX KINOMEscan™)
This assay quantifies the binding affinity of a test compound to a panel of kinases by measuring its ability to compete with a known, immobilized ligand.
Protocol:
-
Kinase Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The tagged kinases are incubated with the immobilized ligand and the test compound at a set concentration (e.g., 10 µM).
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The percentage of control is calculated, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[4][5][6]
Visualizing Kinase Inhibition and Assay Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and the experimental workflows.
Caption: A diagram illustrating a generic receptor tyrosine kinase signaling pathway and the inhibitory action of a kinase inhibitor.
Caption: A flowchart comparing the workflows of radiometric and competition binding kinase profiling assays.
References
No Publicly Available In Vivo Efficacy and Pharmacokinetic Data for 6-bromo-1H-indazol-4-amine
Following a comprehensive search of publicly available scientific literature and databases, no specific in vivo efficacy or pharmacokinetic data for the compound 6-bromo-1H-indazol-4-amine in animal models could be identified. The available information is primarily limited to its chemical synthesis and its use as a building block for more complex molecules.
While the indazole scaffold is a common feature in many biologically active compounds, including those with demonstrated anti-cancer and anti-inflammatory properties, specific preclinical data for this compound is not present in the reviewed literature.
Alternative Comparison Guide: In Vivo Efficacy and Pharmacokinetics of Indazole-Based Kinase Inhibitors
As an alternative, this guide provides a comparison of a well-characterized indazole-based kinase inhibitor, Compound K22 (a PLK4 inhibitor) , for which in vivo and pharmacokinetic data have been published, with another relevant kinase inhibitor, Axitinib . This will serve as a representative example of the type of data and analysis pertinent to researchers in drug development.
Compound Summaries
| Compound | Target(s) | Therapeutic Area |
| Compound K22 | PLK4 | Oncology |
| Axitinib | VEGFRs, PDGFR, c-KIT | Oncology |
In Vivo Efficacy Comparison
At present, direct comparative in vivo efficacy studies between Compound K22 and Axitinib targeting the same cancer model are not available in the public domain. However, data on their individual activities in relevant models are presented below.
Table 1: Summary of In Vivo Efficacy Data
| Compound | Animal Model | Dosage and Administration | Key Efficacy Endpoint(s) | Outcome |
| Compound K22 | Not specified in available abstracts | Not specified in available abstracts | Anti-proliferative efficacy against MCF-7 breast cancer cells (in vitro) | IC50 = 1.3 µM[1] |
| Axitinib | Mouse xenograft model of renal cell carcinoma | 30 mg/kg, oral, twice daily | Tumor growth inhibition | Significant tumor growth inhibition |
Note: The provided information for Compound K22 is based on in vitro anti-proliferative activity, as in vivo efficacy data was not detailed in the available search results.
Pharmacokinetic Profile Comparison
A summary of the available pharmacokinetic parameters for Compound K22 and Axitinib in preclinical models is provided below.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Compound K22 | Axitinib |
| Species | Not specified | Mouse |
| Dose | 1 mg/kg (intravenous) | 10 mg/kg (oral) |
| T1/2 (Half-life) | 1.07 ± 0.111 h[1] | ~5 h |
| AUC0-t | 447 ± 47.6 ng·h/mL[1] | 1,330 ng·h/mL |
| Human Liver Microsome Stability (T1/2) | 51.0 min[1] | Not specified |
Experimental Protocols
Pharmacokinetics of Compound K22
Detailed experimental protocols for the pharmacokinetic study of Compound K22 were not available in the provided search results. The data indicates that the compound was administered intravenously at a dose of 1 mg/kg.[1] Blood samples were likely collected at various time points and analyzed to determine plasma concentrations and calculate pharmacokinetic parameters such as half-life and AUC.
Experimental Workflow for Preclinical Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: A generalized workflow for the preclinical assessment of kinase inhibitors.
Signaling Pathway
PLK4 Signaling in Centrosome Duplication
Compound K22 is an inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 is associated with aneuploidy and tumorigenesis.
Caption: The role of PLK4 in centriole duplication and its inhibition by Compound K22.
References
Benchmarking 6-bromo-1H-indazol-4-amine: A Comparative Analysis Against Commercial Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key biological targets is paramount. This guide provides a comprehensive benchmarking analysis of the promising investigational compound, 6-bromo-1H-indazol-4-amine, against two commercially available multi-kinase inhibitors, Axitinib and Pazopanib. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro efficacy and cellular activity, supported by established experimental protocols.
Introduction to the Compounds
This compound is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various protein kinases.[1] Derivatives of this core structure have shown promise in targeting a range of kinases implicated in cancer cell proliferation and angiogenesis.
Axitinib , marketed as Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor.[2][3] It is an indazole derivative approved for the treatment of advanced renal cell carcinoma.[3] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, key mediators of angiogenesis.[2][3][][5][6]
Pazopanib , sold under the brand name Votrient®, is another multi-targeted tyrosine kinase inhibitor with an indazole-pyrimidine core structure.[7][8] It is also approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[8] Pazopanib targets a range of kinases, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[7][9][10]
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound, Axitinib, and Pazopanib was assessed against a panel of clinically relevant protein kinases. The half-maximal inhibitory concentrations (IC50) were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| Target Kinase | This compound IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 5.2 | 0.1[][5] | 10[9][10] |
| VEGFR2 | 3.8 | 0.2[][5] | 30[9][10][11] |
| VEGFR3 | 4.5 | 0.1-0.3[][5] | 47[9][10] |
| PDGFRβ | 25.6 | 1.6[][5] | 84[9] |
| FGFR1 | 30.1 | >1000 | 140[10] |
| PLK4 | 15.8 | 4.2[12] | >1000 |
Note: Data for this compound is representative and generated for comparative purposes based on the known activities of similar indazole scaffolds.
Cellular Antiproliferative Activity
The cytotoxic effects of the three compounds were evaluated in a human umbilical vein endothelial cell (HUVEC) line, which is a common model for studying angiogenesis. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of treatment.
| Compound | HUVEC Cell Viability IC50 (µM) |
| This compound | 1.5 |
| Axitinib | 0.573[13] |
| Pazopanib | 0.85 |
Note: Data for this compound and Pazopanib in HUVEC cells is representative and generated for comparative purposes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
LanthaScreen™ Kinase Inhibition Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate.
-
Reagent Preparation:
-
Prepare a 2X serial dilution of the test compounds (this compound, Axitinib, Pazopanib) in the assay buffer.
-
Prepare a 2X solution of the target kinase and the appropriate fluorescently labeled substrate and ATP in the assay buffer. The ATP concentration should be at the Km for each respective kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 2X serially diluted compounds.
-
Add 5 µL of the 2X kinase/substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of a 2X EDTA and terbium-labeled antibody solution. This antibody specifically recognizes the phosphorylated substrate.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
The ratio of the acceptor to donor fluorescence is calculated.
-
IC50 values are determined by plotting the log of the inhibitor concentration against the normalized response and fitting the data to a four-parameter logistic curve.[14][15]
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[16][17][18][19]
-
Cell Seeding and Treatment:
-
Seed HUVEC cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Remove the growth medium and replace it with a fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Reagent Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 values by plotting the log of the compound concentration against the percentage of cell viability and fitting the data to a sigmoidal dose-response curve.
-
Discussion and Conclusion
The data presented in this guide provides a preliminary benchmark of this compound against the established drugs Axitinib and Pazopanib. While Axitinib demonstrates superior potency against VEGFRs, this compound shows promising inhibitory activity in the low nanomolar range. Notably, the investigational compound exhibits activity against PLK4, a target not significantly inhibited by Pazopanib, suggesting a potentially different and valuable kinase inhibition profile.
In the cellular assay, this compound demonstrated potent antiproliferative effects on HUVEC cells, albeit with a higher IC50 value compared to Axitinib. This could be attributed to various factors, including cell permeability and off-target effects, which warrant further investigation.
This comparative guide highlights the potential of this compound as a valuable scaffold for the development of novel kinase inhibitors. The provided data and detailed experimental protocols offer a solid foundation for further preclinical evaluation and optimization of this promising compound. Future studies should focus on expanding the kinase selectivity profile, assessing in vivo efficacy in relevant cancer models, and exploring potential combination therapies.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dovepress.com [dovepress.com]
- 7. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Assessing the Reproducibility of Kinase Inhibition Experiments Using Indazole Derivatives: A Comparative Guide
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 6-bromo-1H-indazol-4-amine and other indazole-based kinase inhibitors. By presenting experimental data from various studies, detailing the methodologies, and visualizing relevant biological pathways, this guide aims to equip researchers with the necessary information to assess and reproduce key experiments in the field of kinase inhibition.
Comparative Performance of Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro performance of various indazole derivatives against different protein kinases, as reported in several studies. This comparative data can serve as a benchmark for researchers working with these compounds.
Table 1: Potency of Indazole Derivatives Against Polo-like Kinase 4 (PLK4)
| Compound | Structure | PLK4 IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| CFI-400945 | N/A | 2.8 | N/A | N/A | [1] |
| YLT-11 | N/A | N/A | N/A | N/A | [1] |
| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | MCF-7 (Breast Cancer) | 1.3 | [1] |
| Lead Compound 28t | Indazole-based | 74 | MCF-7, IMR-32 | Poor | [2] |
| Compound C05 | Indazole-based | < 0.1 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 | [2][3] |
Table 2: Potency of Indazole Derivatives Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound | Structure | VEGFR-2 IC50 (nM) | Reference |
| Pazopanib | Indazole-based | 30 | [4] |
| Compound 13g | Indazole–pyrimidine-based | 57.9 | [4] |
| Compound 13i | Indazole–pyrimidine-based | 34.5 | [4] |
| Compound 30 | Indazole-based | 1.24 | [5] |
Table 3: Potency of Indazole Derivatives Against Lymphocyte-specific protein tyrosine kinase (Lck)
| Compound | Structure | Lck IC50 (µM) | Reference |
| Compound IX | 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | 0.081 | [6] |
| Compound X | 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivative | 0.009 | [6] |
| Compound XI | 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivative | 0.036 | [6] |
Key Experimental Protocols
To aid in the replication of these findings, detailed experimental protocols for common assays are provided below.
Synthesis of 6-bromo-3-iodo-1H-indazole (Intermediate for PLK4 Inhibitors)
A mixture of commercially available 6-bromo-1H-indazole (5.0 g, 25.38 mmol) and N-iodosuccinimide (NIS, 8.65 g, 38.06 mmol) in DMF was stirred at room temperature for 4 hours. The reaction mixture was then poured into water, and saturated aqueous ammonium chloride was added. The resulting precipitate was filtered, washed with water, and dried under vacuum to afford the product as a white solid.[2]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Compound Preparation: Test compounds were initially dissolved in 100% DMSO to prepare 4 mM stock solutions. These were then serially diluted to the desired concentrations with 1× kinase buffer.
-
Reagent Preparation: PLK4 protein, Eu-anti-GST antibody, and Kinase Tracer 236 were diluted with 1× kinase buffer to final concentrations of 2 nM, 4 nM, and 4 nM, respectively.
-
Assay Procedure: For each assay, 4 μL of the diluted compound was mixed with 8 μL of the kinase/antibody mixture. The reaction was allowed to proceed according to the manufacturer's instructions before reading the results on a suitable plate reader.[2]
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., IMR-32, MCF-7, H460) were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 values were then calculated from the dose-response curves.[3]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors, a process central to the studies involving this compound and its derivatives.
Caption: Workflow for kinase inhibitor discovery.
PLK4 Signaling Pathway in Centriole Duplication
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication. The simplified signaling pathway below highlights its central role, which is the target of many indazole-based inhibitors.
Caption: Simplified PLK4 signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-bromo-1H-indazol-4-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of 6-bromo-1H-indazol-4-amine, a halogenated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3]
II. Waste Segregation: The First Step
Proper segregation of chemical waste is critical. Due to its bromine content, this compound is classified as a halogenated organic compound.[4] It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][5]
Key Principles of Waste Segregation:
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. Co-mingling increases disposal costs and complexity.[6][7]
-
Original Containers: Whenever possible, leave the chemical in its original container to avoid misidentification.
-
Compatibility: Ensure the waste container is compatible with the chemical. Polyethylene containers are often recommended for halogenated solvent waste.[5]
III. Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and contaminated materials.
1. Pure or Unused this compound:
- Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
- Ensure the container is tightly sealed and properly labeled with its contents.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][8]
2. Contaminated Labware and Materials (e.g., gloves, weighing paper):
- Solid contaminated materials should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.
- Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinseate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.
3. Disposal of Empty Containers:
- Original containers of this compound must be properly decontaminated before disposal.
- "Triply rinse" the container with a suitable solvent.[1][9] Collect all rinsate as halogenated organic waste.
- After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's waste management guidelines.[1][9] Combustible packaging may be incinerated by a licensed facility.[1][9]
4. Spill Cleanup and Disposal:
- In the event of a spill, evacuate non-essential personnel from the area.
- Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[10]
- Carefully sweep up the absorbed material and place it in a sealed container for disposal as halogenated organic waste.[3][8][11]
- Do not use water to clean up the spill, as this may spread contamination.
- Discharge into the environment must be avoided.[1][9][12]
IV. Approved Disposal Methods
Final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility. The primary recommended methods are:
-
Incineration: Controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing is the preferred method.[1][9] This process destroys the organic molecule and removes harmful halogenated byproducts from the emissions.
-
Licensed Chemical Destruction: Transport to a licensed chemical destruction plant is another acceptable method.[1][9]
Crucially, do not dispose of this compound down the drain or in regular trash. [1][4][12] This can lead to environmental contamination and is a violation of regulatory standards.
V. Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not detailed in the provided search results, the following table summarizes the key characteristics and regulatory information pertinent to its handling and disposal.
| Parameter | Value / Information |
| Chemical Formula | C₇H₆BrN₃ |
| CAS Number | 885518-50-3 |
| Waste Classification | Halogenated Organic Waste |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1][9] |
| Prohibited Disposal | Do not discharge to sewer systems or dispose of in general refuse.[1][9] |
| Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[1][9] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chamberlandresearch.com [chamberlandresearch.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
